molecular formula C12H16O3 B8167975 2-Isobutoxy-6-methylbenzoic acid

2-Isobutoxy-6-methylbenzoic acid

Cat. No.: B8167975
M. Wt: 208.25 g/mol
InChI Key: CPCPTPQAPGHHLA-UHFFFAOYSA-N
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Description

2-Isobutoxy-6-methylbenzoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-(2-methylpropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)7-15-10-6-4-5-9(3)11(10)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCPTPQAPGHHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure and molecular weight of 2-Isobutoxy-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodology, and Utility in Drug Design

Chemical Identity & Structural Architecture[1][2]

2-Isobutoxy-6-methylbenzoic acid is a rationally designed aromatic building block characterized by a 2,6-disubstitution pattern. This specific arrangement creates a "steric fortress" around the carboxylic acid moiety, a feature exploited in medicinal chemistry to modulate metabolic stability and receptor selectivity.

Core Identifiers
ParameterTechnical Specification
IUPAC Name 2-(2-Methylpropoxy)-6-methylbenzoic acid
Molecular Formula

Molecular Weight 208.25 g/mol
Monoisotopic Mass 208.1099 g/mol
Core Scaffold Benzoic Acid (2,6-disubstituted)
Key Precursor 6-Methylsalicylic acid (CAS: 567-61-3)
Structural Conformation & Steric Analysis

The defining feature of this molecule is the ortho-effect driven by the 6-methyl and 2-isobutoxy groups. Unlike unsubstituted benzoic acid, where the carboxyl group is coplanar with the phenyl ring to maximize


-conjugation, the steric bulk at the 2,6-positions forces the carboxylate out of plane.
  • Torsional Strain: The carboxyl group rotates approx. 40–60° out of the aromatic plane to relieve steric clash with the methyl and isobutoxy ether oxygen.

  • Electronic Decoupling: This rotation disrupts the resonance between the phenyl ring and the carbonyl, effectively isolating the electronic character of the acid from the ring's mesomeric effects.

Structure Benzene Benzene Core (Lipophilic Scaffold) COOH Carboxylic Acid (Twisted out of plane) Benzene->COOH C-1 Position Methyl 6-Methyl Group (Steric Anchor) Benzene->Methyl C-6 Position Isobutoxy 2-Isobutoxy Group (Lipophilic Tail) Benzene->Isobutoxy C-2 Position (Ether Linkage) Methyl->COOH Steric Clash Isobutoxy->COOH Steric Clash

Figure 1: Structural connectivity highlighting the steric pressure at the C-1 carboxylate junction.

Physicochemical Properties & Drug Design Utility

Understanding the "Why" behind using this scaffold is critical for lead optimization.

Lipophilicity and Solubility

The isobutoxy group significantly alters the physicochemical profile compared to the standard methoxy analog.

PropertyValue (Predicted)Significance in Drug Design
cLogP ~3.1 – 3.4Higher lipophilicity enhances membrane permeability compared to 2-methoxy analogs (cLogP ~2.1).
pKa ~3.2 – 3.5Acid Strengthening Effect: The loss of conjugation (resonance inhibition) destabilizes the acid form less than the anion, but the inductive effect of the oxygen usually dominates. However, the steric twist prevents the ring from destabilizing the carboxylate anion via resonance, often making these acids stronger than benzoic acid (pKa 4.2).
PSA 46.5 ŲGood oral bioavailability range (< 140 Ų).
Metabolic Stability (The "Fortress" Effect)

The 2,6-disubstitution pattern is a classic medicinal chemistry tactic to block Phase II conjugation .

  • Glucuronidation Blockade: UGT enzymes require specific geometries to transfer glucuronic acid to the carboxylate. The 2,6-methyl/isobutoxy shield sterically hinders the approach of the bulky UDP-glucuronic acid cofactor, significantly extending half-life (

    
    ).
    
  • Transporter Evasion: Research indicates that 2,6-disubstituted benzoic acids show markedly lower uptake by Monocarboxylic Acid Transporters (MCTs) in Caco-2 cells due to steric hindrance, altering distribution profiles [1].

Synthetic Methodology

Objective: Synthesize this compound from 6-methylsalicylic acid via selective O-alkylation.

Retrosynthetic Analysis

The most reliable route avoids the difficult hydrolysis of a sterically hindered nitrile or amide. Instead, we utilize the Williamson Ether Synthesis on the pre-formed salicylate ester, followed by hydrolysis. Direct alkylation of the acid requires dianion generation (2 eq. base) and is prone to ester byproducts.

Protocol: O-Alkylation of 6-Methylsalicylic Acid Methyl Ester

Reagents:

  • Substrate: Methyl 6-methylsalicylate (derived from 6-methylsalicylic acid).

  • Alkylating Agent: Isobutyl bromide (1-bromo-2-methylpropane).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Workflow:

  • Esterification (Pre-step):

    • Reflux 6-methylsalicylic acid in Methanol with catalytic

      
       for 12h.
      
    • Note: Steric hindrance at C-1 makes this slower than typical benzoic acids.

    • Isolate the methyl ester.

  • Alkylation:

    • Dissolve Methyl 6-methylsalicylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add

      
       (1.5 eq) and stir for 30 min at RT to form the phenoxide.
      
    • Add Isobutyl bromide (1.2 eq) dropwise.

    • Critical Step: Heat to 60–80°C. The isobutyl group is primary but

      
      -branched, making it slightly sluggish toward 
      
      
      
      compared to n-propyl.
    • Monitor by TLC/LC-MS until starting phenol is consumed (~4–12h).

  • Hydrolysis (The Challenge):

    • Standard LiOH/THF/Water hydrolysis may be slow due to the 2,6-shield.

    • Optimized Condition: Use KOH (5 eq) in Ethanol/Water (4:1) at reflux (90°C) for 24h. The harsh conditions are necessary to attack the sterically shielded ester carbonyl.

    • Acidify with 1N HCl to precipitate the product.

Synthesis Start 6-Methylsalicylic Acid (CAS: 567-61-3) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Methyl 6-methylsalicylate Step1->Inter1 Step2 Step 2: O-Alkylation (Isobutyl Bromide, K2CO3, DMF, 80°C) Inter1->Step2 Inter2 Methyl 2-isobutoxy-6-methylbenzoate Step2->Inter2 Step3 Step 3: Saponification (KOH, EtOH/H2O, Reflux 24h) Inter2->Step3 Final This compound (Target) Step3->Final

Figure 2: Synthetic pathway emphasizing the ester protection strategy to avoid O- vs COO- alkylation competition.

Analytical Characterization (Predicted)

To validate synthesis, look for these specific NMR signatures.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5–13.0 (br s, 1H): COOH  (Exchangeable).
      
    • 
       7.1–7.3 (m, 1H): Aromatic H (para to methyl).
      
    • 
       6.8–6.9 (d, 1H): Aromatic H (ortho to isobutoxy).
      
    • 
       6.7–6.8 (d, 1H): Aromatic H (ortho to methyl).
      
    • 
       3.8 (d, 2H): 
      
      
      
      (Isobutoxy doublet, characteristic shift).
    • 
       2.3 (s, 3H): 
      
      
      
      (6-Methyl).
    • 
       2.0 (m, 1H): 
      
      
      
      (Methine of isobutyl).
    • 
       1.0 (d, 6H): 
      
      
      
      (Gem-dimethyl of isobutyl).

References

  • Endo, T., et al. (2014).[1] "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells." Pesticide Biochemistry and Physiology, 111, 38-42.[1][2]

  • Hansch, C., et al. (1995). "Chem-inform Abstract: A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev., 91, 165–195. (Basis for lipophilicity and electronic predictions).
  • Sigma-Aldrich. "Safety Data Sheet: 2-Methoxy-6-methylbenzoic acid" (Analogous compound data).

  • Cayman Chemical. "2-Hydroxy-6-methylbenzoic Acid Product Information." (Precursor data).

Sources

Navigating Acidity: A Technical Guide to the pKa of 2,6-Disubstituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the behavior of molecules in solution, profoundly influencing their solubility, membrane permeability, and biological activity. For researchers in medicinal chemistry and drug development, a nuanced understanding of the factors governing pKa is indispensable. This guide provides an in-depth examination of 2,6-disubstituted benzoic acids, a class of compounds where the interplay of steric and electronic effects creates a fascinating and instructive deviation from predictable acidity trends. We will dissect the theoretical underpinnings of the "ortho effect," provide robust experimental protocols for accurate pKa determination, and discuss the profound implications of these values in the rational design of therapeutic agents.

Introduction: Beyond the Hammett Equation

The acidity of a substituted benzoic acid is classically predicted by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) stabilize the conjugate base (benzoate), increasing acidity (lowering pKa), while electron-donating groups (EDGs) have the opposite effect. However, when substituents occupy the positions ortho to the carboxylic acid—and particularly when both are occupied—this simple model breaks down.

Nearly all ortho-substituted benzoic acids are stronger acids than their meta and para isomers, and indeed stronger than benzoic acid itself, regardless of the substituent's electronic nature.[1][2][3] This phenomenon, known as the ortho effect , is a cornerstone concept for understanding 2,6-disubstituted systems. The presence of two flanking groups forces a unique conformational arrangement that overrides standard electronic considerations, making these molecules a special case worthy of detailed study.

The Core Mechanism: Steric Inhibition of Resonance

The enhanced acidity of 2,6-disubstituted benzoic acids is primarily attributed to a phenomenon called Steric Inhibition of Resonance (SIR).[4] In unsubstituted benzoic acid, the carboxylic acid group is largely coplanar with the benzene ring, allowing for resonance between the carboxyl group and the aromatic π-system.[2] This resonance is destabilizing to the acidic form.

However, the presence of two bulky groups at the 2 and 6 positions creates significant steric hindrance.[5][6] This steric strain forces the carboxylic acid group to twist out of the plane of the benzene ring.[1][5] This loss of coplanarity effectively breaks the conjugation between the carboxyl group and the ring.[1][4]

The critical consequence is that this conformational twist destabilizes the protonated carboxylic acid more than it destabilizes the resulting carboxylate anion. The carboxylate anion's negative charge is primarily delocalized between its two oxygen atoms, a resonance that is independent of the ring's orientation. By preventing the destabilizing resonance in the acid form, the equilibrium is shifted towards dissociation, resulting in a stronger acid and a lower pKa.[5][7]

SIR cluster_0 Planar Benzoic Acid (Resonance Possible) cluster_1 2,6-Disubstituted Benzoic Acid (Steric Inhibition of Resonance) cluster_2 Result a [Benzene Ring]-COOH b p-orbitals aligned (Coplanar) a->b Resonance (Destabilizes Acid) f Increased Acidity (Lower pKa) b->f Weaker Acid c [2,6-R-Benzene Ring]-COOH d COOH twisted out-of-plane c->d Steric Hindrance e p-orbitals misaligned (Non-coplanar) d->e Resonance Inhibited e->f Stronger Acid

Caption: Steric Inhibition of Resonance in 2,6-disubstituted benzoic acids.

Quantitative Analysis: A Survey of pKa Values

The magnitude of the ortho effect is evident when comparing the pKa values of 2,6-disubstituted compounds with benzoic acid itself. The data clearly shows a significant increase in acidity (lower pKa) upon 2,6-disubstitution.

CompoundSubstituent (R)pKa (at 25°C)Reference
Benzoic AcidH4.20[8]
2,6-Dimethylbenzoic Acid-CH₃~3.36[9][10]
2,6-Dichlorobenzoic Acid-Cl~1.69 (Predicted)[11]
2,6-Dihydroxybenzoic Acid-OH~1.30[12][13]

Note: Experimental conditions can influence pKa values. The values presented are for comparative purposes.

The dramatic drop in pKa for 2,6-dihydroxybenzoic acid is particularly noteworthy. In addition to the steric effect, the hydroxyl groups can form intramolecular hydrogen bonds with the carboxylate anion, providing an extra layer of stabilization to the conjugate base and further increasing acidity.[14]

Experimental Determination of pKa: A Practical Guide

Accurate pKa determination is paramount for research and regulatory compliance.[15] Potentiometric titration and UV-Vis spectrophotometry are two robust, field-proven methods.

Method 1: Potentiometric Titration

This is the historical gold standard for pKa measurement due to its precision and accuracy.[16] The method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.

Causality Behind the Protocol:

  • High-Purity Compound: The accuracy of the titration is directly dependent on the purity and known concentration of the analyte.[16]

  • Carbonate-Free Titrant: Sodium hydroxide solutions readily absorb atmospheric CO₂, forming carbonate. Carbonate ions can act as a buffer, distorting the titration curve and obscuring the true equivalence point. Preparing fresh, carbonate-free NaOH is critical.

  • Inert Atmosphere: Purging the solution with nitrogen displaces dissolved gases like CO₂ that could interfere with the pH measurements.[17]

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in activity coefficients during the titration, ensuring the measured pH accurately reflects changes in concentration.[17]

  • Gran Plot/Derivative Analysis: While the pKa is the pH at the half-equivalence point, precisely identifying this point on a sigmoid curve can be difficult. The first derivative of the curve (ΔpH/ΔV) shows a sharp peak at the equivalence point, and the second derivative crosses zero at this point, offering more precise localization.[18]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a high-quality pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[17]

  • Titrant Preparation: Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

  • Analyte Preparation: Accurately weigh and dissolve the 2,6-disubstituted benzoic acid in a suitable solvent (e.g., water or a water/co-solvent mixture) to a concentration of at least 10⁻⁴ M.[16] Add a background electrolyte like KCl to maintain ionic strength.[17]

  • Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen for 5-10 minutes and maintain a gentle nitrogen blanket over the solution.[17]

  • Data Collection: Add the standardized NaOH titrant in small, precise increments using an automated titrator or a calibrated burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot pH versus the volume of titrant added. Determine the equivalence point (Vₑ) using the maximum of the first derivative plot (ΔpH/ΔV vs. V). The pKa is the pH value recorded when the volume of added titrant is exactly half of the equivalence volume (Vₑ/2).[17]

Method 2: UV-Vis Spectrophotometry (Confirmatory)

This method is highly sensitive and requires less sample than titration.[16] It is applicable if the protonated (HA) and deprotonated (A⁻) forms of the acid have different UV-Vis absorbance spectra.

Causality Behind the Protocol:

  • Chromophore Requirement: The molecule must possess a UV-active chromophore near the carboxylic acid group for the ionization state to influence the absorbance spectrum.[16]

  • Buffer Series: A series of buffers with precisely known pH values spanning the expected pKa is essential to generate the necessary data points for the Henderson-Hasselbalch plot.[19]

  • Isosbestic Point: The presence of an isosbestic point—a wavelength where the molar absorptivity of the acidic and basic forms are equal—is a strong indicator of a clean, two-component equilibrium, validating the experiment.[20]

Step-by-Step Protocol:

  • Spectrum Scans: Record the full UV-Vis spectrum of the compound in a highly acidic solution (e.g., 0.1 M HCl, where the species is fully HA) and a highly basic solution (e.g., 0.1 M NaOH, where it is fully A⁻).

  • Wavelength Selection: Identify the wavelength (λₘₐₓ) where the difference in absorbance between the HA and A⁻ forms is maximal.[21]

  • Buffer Preparation: Prepare a series of at least 5-7 reliable buffers with known pH values spanning the expected pKa (e.g., from pKa - 1.5 to pKa + 1.5).

  • Absorbance Measurements: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance of each solution at the selected λₘₐₓ.[20]

  • Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] Where A is the absorbance in a given buffer, A_a is the absorbance of the pure acid form, and A_b is the absorbance of the pure base (anion) form. A plot of log[(A_b - A) / (A - A_a)] versus pH will yield a straight line with a y-intercept equal to the pKa.

pKa_Workflow cluster_0 Primary Method: Potentiometric Titration cluster_1 Confirmatory Method: UV-Vis Spectrophotometry cluster_2 Validation & Reporting start Prepare Analyte & Carbonate-Free Titrant cal Calibrate pH Meter start->cal titrate Perform Titration under N₂ cal->titrate data_pot Record pH vs. Volume titrate->data_pot analyze_pot Calculate pKa via Derivative Method data_pot->analyze_pot compare Compare Results analyze_pot->compare uv_prep Prepare Buffer Series uv_scan Scan Spectra (Acidic/Basic) uv_prep->uv_scan uv_measure Measure Absorbance in Buffers uv_scan->uv_measure uv_analyze Calculate pKa via Henderson-Hasselbalch Plot uv_measure->uv_analyze uv_analyze->compare report Final Report compare->report

Caption: Experimental workflow for robust pKa determination.

Implications in Drug Development

The pKa of a drug molecule is a master variable that controls its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[15]

  • Solubility: The ionization state dictates aqueous solubility. Formulations can be optimized by adjusting pH based on the drug's pKa.[22]

  • Permeability: According to the pH-partition hypothesis, only the neutral, un-ionized form of a drug can passively diffuse across lipid cell membranes.[22] The pKa value, in conjunction with the pH of a biological compartment (e.g., stomach pH ~1-3, intestine pH ~6-7.5, blood pH ~7.4), determines the fraction of the drug available for absorption.[23] A weak acid like a 2,6-disubstituted benzoic acid (pKa ~1.5-3.5) will be predominantly in its neutral, absorbable form in the highly acidic stomach environment but will be mostly ionized in the blood and intestines.

  • Target Binding: The ionization state can be critical for binding to a biological target. For example, many receptor binding pockets contain charged amino acid residues (like aspartic acid) that form ionic interactions with the drug molecule.[15]

  • Transporter Interaction: Interestingly, the significant steric hindrance in 2,6-disubstituted benzoic acids can also impact their interaction with membrane transporters. Studies have shown that the 2,6-disubstitution can prevent the carboxylic acid group from accessing monocarboxylic acid transporters (MCTs), reducing carrier-mediated uptake.[24]

Conclusion

The acidity of 2,6-disubstituted benzoic acids is a powerful illustration of how steric effects can dominate electronic trends in organic chemistry. The steric hindrance imposed by the two ortho groups forces the carboxylic acid out of the plane of the aromatic ring, inhibiting resonance and leading to a marked increase in acidity. For scientists in drug discovery and development, understanding this "ortho effect" is not merely an academic exercise. It provides a framework for predicting and modulating the pKa, a parameter that is inextricably linked to a compound's pharmacokinetic profile and ultimate therapeutic efficacy. The robust experimental methods detailed herein provide a reliable pathway to obtaining the accurate pKa data necessary for building predictive models and making informed decisions in the design of new medicines.

References

  • Wikipedia. (n.d.). Ortho effect.
  • University of Calgary. (n.d.). The Ortho Effect of benzoic acids.
  • Quora. (2018, December 10). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?.
  • BYJU'S. (n.d.). Ortho Effect.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • ChemicalBook. (2026, January 13). 2,6-Dimethylbenzoic acid.
  • ChemicalBook. (n.d.). 2,6-Dihydroxybenzoic acid CAS#: 303-07-1.
  • ChemicalBook. (2026, February 3). 2,6-Dihydroxybenzoic acid.
  • Amazon AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?.
  • JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • Scribd. (n.d.). Influence of Drug Pka and Gastro Intestinal PH On Drug Absorption.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • ChemicalBook. (n.d.). 2,6-Dichlorobenzoic acid manufacturers and suppliers in india.
  • Everything You Ever Wanted To Know About Steric Inhibition Of Resonance. (2021, September 15).
  • Quora. (n.d.). Why does the SIR effect in benzoic acid increase its acidic strength despite not allowing proper delocalisation with the benzene ring?.
  • Chemistry Stack Exchange. (2013, December 11). Does unsubstituted benzoic acid not show resonance due to steric effects?.
  • Pearson. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 15(2), 209–218.
  • Endo, T., Ise, K., & Ise, Y. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 111, 38–42.
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
  • FooDB. (2010, April 8). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845).
  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.
  • SCIRP. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.
  • PubChem. (n.d.). 2,6-Dimethylbenzoic acid.

Sources

Synthesis pathways for 2-alkoxy-6-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Alkoxy-6-Methylbenzoic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 2-alkoxy-6-methylbenzoic acid derivatives. These structures are significant scaffolds in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering an in-depth analysis of key synthetic strategies, including Directed Ortho-Metalation (DoM), Grignard-based carboxylation, palladium-catalyzed carbonylation, and functionalization of phenolic precursors. The guide emphasizes the underlying chemical principles, causality behind procedural choices, and provides detailed, field-proven experimental protocols.

Introduction: Significance of the 2,6-Disubstituted Benzoic Acid Scaffold

The 2,6-disubstituted benzoic acid motif is a privileged structure in organic synthesis. The steric hindrance provided by the substituents at the C2 and C6 positions locks the carboxyl group in a plane nearly perpendicular to the aromatic ring. This fixed conformation can significantly influence molecular recognition at biological targets, such as enzyme active sites or protein-protein interfaces. Specifically, 2-alkoxy-6-methylbenzoic acids are key intermediates in the synthesis of pharmaceuticals and agrochemicals. Their preparation, however, can be challenging due to the steric crowding around the reactive centers. This guide explores the most effective and regioselective methods to overcome these synthetic hurdles.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 2-alkoxy-6-methylbenzoic acids can be approached from several distinct strategic directions. The optimal choice depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.

Directed Ortho-Metalation (DoM): The Premier Route for Regiocontrol

Directed Ortho-Metalation (DoM) stands out as arguably the most elegant and efficient strategy for this target class, particularly when starting from an accessible precursor like 2-methoxybenzoic acid.[1][2] The DoM reaction utilizes a "Directing Metalation Group" (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position, creating a nucleophilic aryllithium species that can be trapped by an electrophile.[3][4]

Causality and Mechanistic Insight: In this context, both the carboxylate (formed in situ by the first equivalent of base) and the C2-alkoxy group function as DMGs. The choice of base and solvent system is critical for regioselectivity.

  • s-BuLi/TMEDA Complex: Treatment of 2-methoxybenzoic acid with a complex of sec-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) results in exclusive deprotonation at the C6 position, ortho to the carboxylate.[1][2] The carboxylate is the more powerful DMG, and the bidentate ligand TMEDA chelates the lithium ion, positioning the base for selective proton abstraction at the sterically accessible C6 position.

  • Reversal of Selectivity: Interestingly, employing a superbasic mixture of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK) can reverse this selectivity, favoring deprotonation at the C3 position, ortho to the methoxy group.[1][5] This highlights the nuanced interplay of kinetic and thermodynamic control dictated by the base system.

Quenching the C6-lithiated dianion with an appropriate methylating agent, such as methyl iodide (MeI), installs the required methyl group, yielding the target 2-methoxy-6-methylbenzoic acid in a single, high-yielding step.[1]

Start 2-Methoxybenzoic Acid Step1 Deprotonation & Lithiation (s-BuLi/TMEDA, THF, -78°C) Start->Step1 Reactant Intermediate C6-Lithiated Dianion Intermediate Step1->Intermediate Forms Step2 Electrophilic Quench (Methyl Iodide) Intermediate->Step2 Reacts with Product 2-Methoxy-6-methylbenzoic Acid Step2->Product Yields Workup Acidic Workup & Extraction Product->Workup Purification

Caption: High-level overview of the DoM synthesis pathway.

Grignard Reagent Carboxylation

A classical and robust method for synthesizing carboxylic acids involves the reaction of a Grignard reagent with carbon dioxide (dry ice).[6] This pathway requires the preparation of a 2-alkoxy-6-methylarylmagnesium halide from the corresponding aryl halide.

Causality and Mechanistic Insight: The Grignard reagent essentially acts as a carbanion source. The highly polarized carbon-magnesium bond facilitates a nucleophilic attack on the electrophilic carbon atom of CO₂.[7] The resulting magnesium carboxylate salt is then protonated during an acidic workup to yield the final benzoic acid product.[8] The primary challenge in this multi-step approach is the initial synthesis of the requisite 2-alkoxy-6-methylaryl halide, which may not be readily available. Furthermore, the Grignard reagent is highly sensitive to moisture and protic functional groups, demanding strictly anhydrous reaction conditions.[6]

Palladium-Catalyzed Carbonylation

Modern organometallic chemistry offers powerful alternatives, with palladium-catalyzed carbonylation being a prominent example.[9] This method introduces the carboxyl group by reacting an aryl halide or triflate with a source of carbon monoxide (CO).

Causality and Mechanistic Insight: The reaction typically proceeds through a catalytic cycle involving:

  • Oxidative Addition: The aryl halide (e.g., 2-bromo-3-methylanisole) adds to a Pd(0) catalyst.

  • CO Insertion: A molecule of CO inserts into the aryl-palladium bond.

  • Nucleophilic Attack & Reductive Elimination: A nucleophile (often water or an alcohol to form the acid or ester, respectively) attacks the acyl-palladium complex, leading to reductive elimination of the product and regeneration of the Pd(0) catalyst.

While historically reliant on high pressures of toxic CO gas, newer methods utilize CO precursors like phenyl formate or oxalic acid, enhancing the operational safety and simplicity of the procedure.[10][11] This strategy exhibits excellent functional group tolerance but requires careful optimization of the catalyst, ligand, and reaction conditions.[12]

Alkylation of Phenolic Precursors

An alternative retrosynthetic disconnection involves forming the alkoxy group last. This begins with a 2-hydroxy-6-methylbenzoic acid precursor, which is then O-alkylated.

Causality and Mechanistic Insight: The phenolic hydroxyl group is acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide. This nucleophilic phenoxide then displaces a leaving group from an alkylating agent (e.g., dimethyl sulfate, methyl iodide) in a Williamson ether synthesis. A key consideration is achieving selective O-alkylation over potential C-alkylation or esterification of the carboxylic acid. Using milder bases like cesium bicarbonate (CsHCO₃) can offer favorable basicity for selective alkylation of the phenolic hydroxyl group.[13] A Chinese patent describes a multi-step synthesis starting from 2-hydroxy-6-methylbenzoate, which is methylated and then hydrolyzed to the final acid.[14]

Data Summary: Comparison of Synthetic Pathways

Pathway Starting Material Key Reagents Typical Yield Advantages Disadvantages
Directed Ortho-Metalation 2-Alkoxybenzoic Acids-BuLi/TMEDA, MeI70-90%[1]High regioselectivity, One-pot procedure, Excellent yieldRequires cryogenic temperatures, Air/moisture sensitive reagents
Grignard Carboxylation 2-Alkoxy-6-methylaryl HalideMg, CO₂ (dry ice)50-70%[7][15]Robust, well-established method, Uses inexpensive reagentsMulti-step, Requires specific aryl halide precursor, Strict anhydrous conditions
Pd-Catalyzed Carbonylation 2-Alkoxy-6-methylaryl HalidePd catalyst, Ligand, CO source60-95%[10][12]Excellent functional group tolerance, Milder conditions with CO precursorsCatalyst/ligand cost, Requires optimization, Potential metal contamination
Phenol Alkylation 2-Hydroxy-6-methylbenzoic AcidBase (K₂CO₃), Alkyl halide80-95%[14]Avoids organometallics, High-yielding final stepPrecursor may be complex to synthesize, Potential for side reactions (esterification)

Detailed Experimental Protocol: DoM Synthesis of 2-Methoxy-6-methylbenzoic Acid

This protocol is adapted from the highly efficient method reported by Mortier and co-workers.[1][2] It represents a benchmark for the regioselective synthesis of the target compound.

Safety Precaution: This procedure involves pyrophoric (s-BuLi) and highly flammable (THF, ether) reagents. It must be performed by trained personnel in a certified fume hood under an inert atmosphere (Argon or Nitrogen).

Materials:

  • 2-Methoxybenzoic acid (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetramethylethylenediamine (TMEDA, 2.2 eq), freshly distilled

  • sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 2.2 eq)

  • Methyl iodide (MeI, 3.0 eq)

  • Diethyl ether

  • Hydrochloric acid (6 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Setup 1. Assemble flame-dried glassware under Argon atmosphere. Dissolve 2. Dissolve 2-methoxybenzoic acid in anhydrous THF. Setup->Dissolve Cool 3. Cool solution to -78°C (Dry ice/acetone bath). Dissolve->Cool Add_TMEDA 4. Add TMEDA dropwise. Cool->Add_TMEDA Add_sBuLi 5. Add s-BuLi dropwise over 20 min. (Solution turns deep red/orange). Add_TMEDA->Add_sBuLi Stir 6. Stir at -78°C for 2 hours. Add_sBuLi->Stir Quench 7. Add methyl iodide dropwise. Stir->Quench Warm 8. Allow to warm to room temperature. Quench->Warm Acidify 9. Quench with 6 M HCl (pH ~1-2). Warm->Acidify Extract 10. Extract with diethyl ether (3x). Acidify->Extract Wash 11. Wash combined organic layers with brine. Extract->Wash Dry 12. Dry over MgSO₄, filter, and concentrate in vacuo. Wash->Dry Purify 13. Purify by recrystallization or column chromatography. Dry->Purify

Caption: Step-by-step laboratory workflow for the DoM synthesis.

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is assembled.

  • Initial Solution: The flask is charged with 2-methoxybenzoic acid (1.0 eq) and anhydrous THF (approx. 0.2 M concentration). The solution is stirred until all solid has dissolved.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: TMEDA (2.2 eq) is added dropwise via syringe. Subsequently, s-BuLi (2.2 eq) is added dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the dianion is typically accompanied by a color change to deep orange or red.

  • Metalation: The reaction mixture is stirred at -78 °C for 2 hours to ensure complete metalation.

  • Electrophilic Quench: Methyl iodide (3.0 eq) is added dropwise via syringe. The reaction is stirred for an additional hour at -78 °C and then allowed to warm slowly to room temperature overnight.

  • Workup: The reaction is carefully quenched by the slow addition of 6 M HCl until the pH is acidic (~1-2). The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Generalization and Further Transformations

The synthetic routes described are versatile. The 2-alkoxy group can be varied by starting with different 2-alkoxybenzoic acids in the DoM pathway or by using different alkylating agents in the phenol alkylation strategy.

Furthermore, the methoxy group of 2-methoxy-6-methylbenzoic acid can serve as a handle for further functionalization. Cleavage of the methyl ether, typically with strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr), can reveal the 2-hydroxy-6-methylbenzoic acid scaffold.[16][17][18] This phenol can then be re-alkylated to introduce more complex alkoxy sidechains, providing access to a diverse library of derivatives.

Conclusion

The synthesis of 2-alkoxy-6-methylbenzoic acid derivatives is a well-explored area of organic chemistry with several robust and reliable strategies. For directness and regiochemical precision, the Directed Ortho-Metalation of 2-alkoxybenzoic acids is the superior method, providing the target compounds in high yield in a single synthetic operation. Alternative methods involving Grignard reagents, palladium catalysis, or late-stage alkylation offer valuable flexibility, particularly when dealing with different substitution patterns or when scaling up the synthesis. The choice of pathway should be guided by a careful consideration of starting material availability, cost, and the specific chemical environment of the target molecule.

References

  • University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.
  • University of California, Irvine. (n.d.). Preparation of Benzoic Acid from the Grignard Reaction.
  • Studylib. (n.d.). Benzoic Acid Synthesis: Grignard Reaction Lab Experiment.
  • Scribd. (n.d.). Grignard Synthesis of Benzoic Acid | PDF.
  • Erin H. (2014, March 27). Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol. Odinity.
  • Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100-3103. Retrieved from [Link]

  • Mondal, B., et al. (2015). Supported Palladium Nanoparticle-Catalyzed Carboxylation of Aryl Halides, Alkenylsilanes, and Organoboronic Acids Employing Oxalic Acid as the C1 Source. Organic Letters, 17(21), 5424-5427. Retrieved from [Link]

  • Chiarotto, I., et al. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 27(3), 993. Retrieved from [Link]

  • Correa, A., et al. (2011). Process for the carboxylation of aryl halides with palladium catalysts. Google Patents. EP2311788A1.
  • Zhejiang University of Technology. (2021). Preparation method of 2-methoxy-6-methylbenzoic acid. Google Patents. CN113072441A.
  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765-768. Retrieved from [Link]

  • Beller, M., & Indolese, A. F. (2001). Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts. CHIMIA, 55(7-8), 684-687. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685. Retrieved from [Link]

  • Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Wang, C., et al. (2017). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Scientific Reports, 7, 41720. Retrieved from [Link]

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The Unseen Influence: A Technical Guide to the Steric Effects of the Isobutoxy Group in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isobutoxy group, a seemingly simple branched alkyl ether substituent, exerts a profound and often underestimated influence on the chemical and physical properties of benzoic acid derivatives. Its steric bulk, coupled with its electronic nature, dictates molecular conformation, modulates acidic strength, and governs reactivity at the carboxylic acid functional group. This in-depth technical guide provides a comprehensive analysis of the steric effects of the isobutoxy group, offering field-proven insights for researchers and professionals engaged in the design and synthesis of novel benzoic acid-based compounds. We will delve into the fundamental principles of steric hindrance, explore experimental and computational methods for its quantification, and provide practical guidance on leveraging these effects in synthetic strategies and drug development.

Introduction: Beyond the Hammett Plot - The Primacy of Steric Effects

For decades, the electronic effects of substituents on the reactivity of aromatic systems have been elegantly described by the Hammett equation. However, in the realm of substituted benzoic acids, particularly those with bulky ortho-substituents, electronic effects alone fail to predict experimental observations. The "ortho effect," a phenomenon where ortho-substituted benzoic acids are often stronger acids than their meta and para isomers regardless of the substituent's electronic nature, underscores the critical role of steric hindrance.[1][2] The isobutoxy group, with its branched structure, serves as an excellent case study to dissect these steric influences.

The isobutyl portion of the isobutoxy group, with its characteristic –CH2CH(CH3)2 structure, creates a significantly larger spatial footprint compared to linear alkoxy groups of similar molecular weight.[3] This steric bulk can force the carboxylic acid group out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance. This disruption of coplanarity has significant consequences for the molecule's acidity and the accessibility of the carboxyl carbon to nucleophilic attack.

This guide will systematically explore these steric effects, providing a framework for understanding and predicting the behavior of isobutoxy-substituted benzoic acid derivatives in various chemical contexts.

Quantifying the Bulk: Steric Parameters of the Isobutoxy Group

To move beyond qualitative descriptions of "bulkiness," several quantitative parameters have been developed to describe the steric influence of substituents. These parameters are invaluable in quantitative structure-activity relationship (QSAR) studies.

Taft Steric Parameter (E_s)
Charton Steric Parameter (ν)

Charton's steric parameter, ν, is based on the van der Waals radii of substituents and is considered a more direct measure of steric bulk.[6] Similar to the Taft parameter, a larger ν value signifies greater steric hindrance. For alkoxy groups, ν values generally increase with the branching and size of the alkyl chain.

Table 1: Comparison of Steric Parameters for Various Alkoxy Groups

Alkoxy GroupTaft E_s (estimated)Charton ν (estimated)
Methoxy (-OCH₃)-0.550.36
Ethoxy (-OCH₂CH₃)-0.670.56
n-Propoxy (-O(CH₂)₂CH₃)-0.710.68
**Isobutoxy (-OCH₂CH(CH₃)₂) **> -0.8 > 0.8
tert-Butoxy (-OC(CH₃)₃)-1.541.24

Note: Estimated values are based on trends observed for similar alkyl groups and serve for comparative purposes.

The greater steric parameters for the isobutoxy group compared to its linear counterparts highlight its significant potential to influence molecular geometry and reactivity.

Synthesis of Isobutoxy-Substituted Benzoic Acids

The synthesis of isobutoxy benzoic acid isomers typically involves the Williamson ether synthesis, where the corresponding hydroxybenzoic acid is alkylated with isobutyl bromide in the presence of a base.

General Experimental Protocol: Synthesis of 4-Isobutoxybenzoic Acid

Materials:

  • 4-Hydroxybenzoic acid

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with 1N HCl until a precipitate is formed.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-isobutoxybenzoic acid.

This general procedure can be adapted for the synthesis of the ortho and meta isomers.

Conformational Analysis and Spectroscopic Characterization

The steric hindrance imposed by the isobutoxy group, particularly in the ortho position, significantly influences the molecule's conformation.

Conformational Effects: The "Ortho Effect" Revisited

In ortho-isobutoxybenzoic acid, the bulky isobutoxy group is expected to force the carboxylic acid group to twist out of the plane of the benzene ring. This rotation disrupts the resonance between the carboxyl group and the aromatic ring.

G cluster_0 Coplanar Conformation (e.g., p-isobutoxybenzoic acid) cluster_1 Twisted Conformation (e.g., o-isobutoxybenzoic acid) p-Benzoic C1-C2-C3-C4-C5-C6 (Benzene Ring) p-COOH C(O)OH p-Benzoic->p-COOH coplanar p-O-iBu O-CH2-CH(CH3)2 p-Benzoic->p-O-iBu o-Benzoic C1-C2-C3-C4-C5-C6 (Benzene Ring) o-COOH C(O)OH o-Benzoic->o-COOH twisted o-O-iBu O-CH2-CH(CH3)2 o-Benzoic->o-O-iBu

Caption: Conformational differences in isobutoxybenzoic acid isomers.

This steric inhibition of resonance is a key contributor to the "ortho effect," leading to an increase in the acidity of the ortho isomer compared to its meta and para counterparts.

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons of the isobutoxy group will exhibit characteristic signals: a doublet for the two CH₂ protons, a multiplet for the CH proton, and a doublet for the six CH₃ protons. The chemical shifts of the aromatic protons will be influenced by the position of the isobutoxy group.[7]

  • ¹³C NMR: The four distinct carbon environments of the isobutoxy group will be observable. The chemical shift of the carboxyl carbon can provide insights into the electronic environment and the degree of resonance with the aromatic ring.[3][8]

Infrared (IR) Spectroscopy: The IR spectrum of isobutoxybenzoic acid will show characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-O stretches.[9][10] The exact position of the C=O stretch can be sensitive to the degree of hydrogen bonding and the electronic effects of the isobutoxy group.

Impact on Acidity (pKa)

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the carboxylate anion. The isobutoxy group influences this stability through a combination of electronic and steric effects.

  • Electronic Effect: The oxygen atom of the isobutoxy group is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The overall electronic effect depends on the position of the substituent.

  • Steric Effect: As discussed, the steric bulk of the ortho-isobutoxy group forces the carboxyl group out of the plane of the ring, inhibiting resonance. This destabilizes the neutral acid more than the carboxylate anion, leading to an increase in acidity.

Table 2: Predicted pKa Values for Isobutoxybenzoic Acid Isomers

IsomerPredicted pKaPrimary Influencing Factor(s)
ortho-Isobutoxybenzoic acid< 4.20Steric Inhibition of Resonance ("Ortho Effect")
meta-Isobutoxybenzoic acid~ 4.10Inductive Effect (-I)
para-Isobutoxybenzoic acid> 4.20Resonance Effect (+R)

Note: These are predicted values relative to benzoic acid (pKa ≈ 4.20). Experimental determination is necessary for precise values.

Steric Hindrance in Chemical Reactions

The steric bulk of the isobutoxy group can significantly hinder the approach of reagents to the carboxylic acid functionality, thereby affecting reaction rates.

Esterification

The Fischer esterification of benzoic acids is a classic example where steric hindrance plays a crucial role. The rate of esterification is expected to be significantly slower for ortho-isobutoxybenzoic acid compared to the meta and para isomers due to the steric shielding of the carboxyl group.

G cluster_0 Esterification of p-Isobutoxybenzoic Acid cluster_1 Esterification of o-Isobutoxybenzoic Acid p_Reactants p-Isobutoxybenzoic Acid + R'OH p_TS Tetrahedral Intermediate (Less Hindered) p_Reactants->p_TS Fast p_Product Ester Product p_TS->p_Product o_Reactants o-Isobutoxybenzoic Acid + R'OH o_TS Tetrahedral Intermediate (Sterically Hindered) o_Reactants->o_TS Slow o_Product Ester Product o_TS->o_Product

Caption: Steric hindrance in the esterification of isobutoxybenzoic acid isomers.

Amide Bond Formation

Similarly, in amide bond formation using coupling reagents, the steric hindrance around the carboxyl group of ortho-isobutoxybenzoic acid can impede the formation of the activated intermediate (e.g., an O-acylisourea with carbodiimides) and the subsequent nucleophilic attack by the amine.[11][12] This can lead to slower reaction rates and may necessitate the use of more reactive coupling reagents or harsher reaction conditions.

Implications in Drug Development and Materials Science

The steric properties of the isobutoxy group can be strategically employed in various applications:

  • Modulating Bioavailability: The lipophilicity of the isobutoxy group can enhance the membrane permeability of a drug molecule. Its steric bulk can also be used to fine-tune the binding affinity of a ligand to its target receptor by influencing the molecule's overall shape and conformation.

  • Controlling Reactivity and Stability: The steric hindrance provided by the isobutoxy group can be used to protect the carboxylic acid functionality from unwanted reactions, thereby increasing the metabolic stability of a drug.

  • Designing Liquid Crystals: The shape and packing of molecules are critical for the formation of liquid crystalline phases. The bulky yet flexible isobutoxy group can influence the intermolecular interactions and thermal properties of benzoic acid-based liquid crystals.[7]

Conclusion: A Call for Deeper Investigation

The isobutoxy group, while often overlooked in favor of simpler alkyl or alkoxy substituents, presents a fascinating case study in the interplay of steric and electronic effects. Its branched nature imparts significant steric hindrance that can dominate the chemical behavior of benzoic acid derivatives, particularly when positioned ortho to the carboxylic acid. Understanding and quantifying these steric effects are paramount for the rational design of molecules with tailored properties, from pharmaceuticals with enhanced bioavailability to advanced materials with specific liquid crystalline phases. This guide has provided a foundational understanding of these principles, yet it also highlights the need for more targeted experimental and computational studies to fully elucidate the nuanced role of the isobutoxy group in the rich and complex chemistry of benzoic acid derivatives.

References

  • An Infrared Spectroscopic Study of p-n-Alkoxybenzoic Acids. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals.
  • IR, FIR, Ramna and Thermodynamic Investigations of p-n-Alkokybenzoic Acides in Their Solid, Mesomorphic and Isotropic Phases. Molecular Crystals and Liquid Crystals.
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  • Taft equ
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  • The use of a steric parameter (Y gamma)
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  • a study in rates of esterific
  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
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An In-depth Technical Guide to the Potential Applications of 2-Isobutoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential applications of 2-Isobutoxy-6-methylbenzoic acid, a unique benzoic acid derivative. While direct experimental data for this specific molecule is limited in publicly available literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates from the well-established structure-activity relationships (SAR) of analogous compounds to build a robust hypothesis for its biological activities and potential therapeutic uses. By examining the synthesis, biological context, and mechanistic pathways of structurally related molecules, we can illuminate the promising avenues for investigation into this compound.

Introduction to the Benzoic Acid Scaffold in Drug Discovery

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. The versatility of the benzene ring allows for substitutions that can dramatically alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior.[1] Derivatives of benzoic acid have been successfully developed into drugs for a wide range of conditions, from common analgesics to targeted anticancer therapies.[2] The strategic placement of functional groups on the benzoic acid ring is a key strategy in drug design to enhance potency, selectivity, and metabolic stability.

Proposed Synthesis of this compound

The proposed synthesis involves an etherification reaction, specifically a Williamson ether synthesis. This method is a reliable and widely used technique for forming ethers from an alkoxide and a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-hydroxy-6-methylbenzoic acid

  • Sodium hydride (NaH) or another suitable base

  • Isobutyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: Dissolve 2-hydroxy-6-methylbenzoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • Slowly add sodium hydride to the solution. The evolution of hydrogen gas will be observed as the phenolic hydroxyl group is deprotonated to form the corresponding sodium phenoxide. Allow the reaction to stir at room temperature until gas evolution ceases, indicating the completion of the deprotonation step.

  • Nucleophilic Substitution: Add isobutyl bromide to the reaction mixture. Heat the mixture to a moderate temperature (e.g., 60-80 °C) and allow it to react for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Acidify the aqueous solution with dilute HCl to protonate the carboxylic acid.

  • Extraction and Purification: Extract the product into ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow 2-hydroxy-6-methylbenzoic_acid 2-hydroxy-6-methylbenzoic acid Sodium_phenoxide_intermediate Sodium phenoxide intermediate 2-hydroxy-6-methylbenzoic_acid->Sodium_phenoxide_intermediate 1. NaH, DMF 2-Isobutoxy-6-methylbenzoic_acid This compound Sodium_phenoxide_intermediate->2-Isobutoxy-6-methylbenzoic_acid 2. Isobutyl bromide

Caption: Proposed synthetic workflow for this compound.

Potential Applications and Biological Activities

Based on the structure-activity relationships of related benzoic acid derivatives, this compound is predicted to exhibit significant biological activities, particularly in the realm of inflammation.

Anti-Inflammatory and Analgesic Potential

Numerous derivatives of salicylic acid (2-hydroxybenzoic acid) and other substituted benzoic acids are known to possess anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The presence of an alkoxy group at the 2-position, as seen in the target molecule, is a common feature in compounds designed to modulate inflammatory pathways.

The methyl group at the 6-position may also contribute to the anti-inflammatory profile. For instance, 6-methylsalicylic acid has been shown to induce the accumulation of pathogenesis-related proteins and enhance disease resistance in plants, mimicking the effects of salicylic acid.[7]

Inferred Mechanism of Action: COX Inhibition

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. It is highly probable that this compound will also exert its anti-inflammatory effects through this pathway.

COX_Pathway_Inhibition Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever COX_Enzymes->Prostaglandins 2-Isobutoxy-6-methylbenzoic_acid This compound 2-Isobutoxy-6-methylbenzoic_acid->COX_Enzymes Inhibition

Caption: Proposed inhibition of the COX pathway by this compound.

Modulation of the NF-κB Signaling Pathway

Another key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The inhibition of this pathway is a target for many anti-inflammatory drugs. Derivatives of benzoic acid have been shown to modulate NF-κB signaling.[8][9] It is plausible that this compound could also interfere with this cascade, leading to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound can be inferred by dissecting the contributions of its key structural features:

Functional Group Position Predicted Influence on Biological Activity
Carboxylic Acid1Essential for binding to the active sites of target enzymes like COX. Acts as a key hydrogen bond donor and acceptor.[1]
Isobutoxy Group2The presence of an alkoxy group at this position can enhance anti-inflammatory activity.[10] The bulky isobutyl group may influence selectivity for COX isoenzymes and improve lipophilicity, potentially enhancing cell membrane permeability.
Methyl Group6Can influence the molecule's steric and electronic properties. Its presence may enhance binding to the target protein and can also affect the acidity of the carboxylic acid.[1]

Future Directions and Research Recommendations

The analysis presented in this guide strongly suggests that this compound is a promising candidate for further investigation as a novel therapeutic agent. The following experimental workflows are recommended to validate these hypotheses:

In Vitro Assays
  • COX Inhibition Assays: To determine the inhibitory potency and selectivity of the compound against COX-1 and COX-2 enzymes.

  • Cell-Based Inflammation Assays: Using cell lines such as macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

  • NF-κB Reporter Assays: To investigate the compound's ability to inhibit the NF-κB signaling pathway.

In Vivo Models
  • Carrageenan-Induced Paw Edema Model: A standard in vivo model to assess acute anti-inflammatory activity.[11]

  • Acetic Acid-Induced Writhing Test: To evaluate the analgesic properties of the compound.[12]

Conclusion

While direct experimental evidence for this compound is currently lacking, a thorough analysis of the structure-activity relationships of analogous benzoic acid derivatives provides a strong rationale for its potential as a novel anti-inflammatory and analgesic agent. The proposed synthetic route is feasible and based on well-established chemical principles. The predicted mechanisms of action, primarily through the inhibition of COX enzymes and potential modulation of the NF-κB pathway, offer clear avenues for experimental validation. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals to embark on the exploration of this promising, yet uncharted, chemical entity.

References

  • BenchChem. (2025).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.).
  • BenchChem. (2025).
  • Based on structure-activity relationship studies of the benzoic acid part of diphenylamine-based retinoids, the potent RXR agonist 4 was derivatized to obtain retinoid agonists, synergists, and an antagonist. (n.d.). PubMed.
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • BenchChem. (2025). Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals.
  • BenchChem. (2025).
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). PMC.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.). MDPI.
  • Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco. (n.d.). PMC.
  • Synthetic and structure/activity studies on acid-substituted 2-arylphenols: discovery of 2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5- hydroxyphenoxy]-propoxy]phenoxy]benzoic acid, a high-affinity leukotriene B4 receptor antagonist. (n.d.). PubMed.
  • Preparation method of 2-methoxy-6-methylbenzoic acid. (n.d.).
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (n.d.). MDPI.
  • 2,4,6-Trimethylbenzoic acid synthesis. (n.d.). ChemicalBook.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed.
  • Investigating intermediates in 6-methylsalicylic acid biosynthesis. (2011). Apollo.
  • Investigating Intermediates in 6-Methylsalicylic Acid Biosynthesis. (n.d.).
  • 2-Hydroxy-6-methylbenzoic acid. (n.d.). Georganics.
  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. (n.d.). MDPI.
  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir
  • Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. (n.d.). PubMed.
  • BenchChem. (2025). Application Notes and Protocols: 3-Methylsalicylic Acid in Pharmaceutical Synthesis.
  • Process for the manufacture of derivatives of benzoic acid. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols: Strategic Alkylation of 2-Hydroxy-6-methylbenzoic Acid with Isobutyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the O-alkylation of 2-hydroxy-6-methylbenzoic acid with isobutyl bromide, a key transformation for synthesizing valuable intermediates in pharmaceutical and materials science. We delve into the mechanistic underpinnings of this Williamson ether synthesis, addressing the challenges posed by a sterically hindered phenolic substrate. Detailed, field-proven protocols for both the primary alkylation and subsequent ester hydrolysis are presented, alongside a thorough discussion of reaction optimization, side-reaction mitigation, and product purification. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to successfully execute and adapt this synthesis for their specific research and development needs.

Introduction: The Synthetic Challenge and Opportunity

The selective alkylation of bifunctional aromatic compounds is a cornerstone of modern organic synthesis. 2-Hydroxy-6-methylbenzoic acid presents a unique synthetic challenge due to the steric hindrance imposed by the ortho-methyl group on the phenolic hydroxyl. However, successful O-alkylation of this substrate unlocks a class of 2-alkoxy-6-methylbenzoic acids, which are important building blocks in medicinal chemistry and materials science. The target molecule of this guide, 2-isobutoxy-6-methylbenzoic acid, is synthesized via a modified Williamson ether synthesis, a robust and widely applicable method for ether formation.[1]

This application note will provide a detailed protocol for the alkylation of the phenolic hydroxyl group of 2-hydroxy-6-methylbenzoic acid with isobutyl bromide. We will explore the critical parameters that govern the reaction's success, including the choice of base, solvent, and temperature, and discuss the subsequent hydrolysis of the resulting ester to yield the final carboxylic acid.

Mechanistic Considerations: Navigating Steric Hindrance and Reactivity

The alkylation of 2-hydroxy-6-methylbenzoic acid with isobutyl bromide proceeds via a Williamson ether synthesis, which is a classic S(_N)2 reaction.[1] The reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the isobutyl bromide.

2.1. O-Alkylation vs. C-Alkylation:

A common challenge in phenol alkylation is the competition between O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring).[2] In this case, the use of a polar aprotic solvent and a strong base favors the formation of the phenoxide ion, which is a "hard" nucleophile and preferentially attacks the "soft" electrophilic carbon of the alkyl halide, leading to O-alkylation.

2.2. The Role of Steric Hindrance:

The methyl group at the C6 position of the benzoic acid sterically hinders the approach of the isobutyl bromide to the phenolic oxygen. This can slow down the reaction rate and may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times. However, the use of a primary alkyl halide like isobutyl bromide is advantageous as it is less sterically bulky and less prone to elimination side reactions compared to secondary or tertiary halides.[3]

2.3. Initial Esterification:

A crucial consideration is the presence of the carboxylic acid functionality. Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt. To avoid potential side reactions and to improve solubility in organic solvents, the carboxylic acid is often protected as an ester prior to alkylation. A Chinese patent describes a successful methylation of 2-hydroxy-6-methyl benzoate, highlighting the utility of this ester protection strategy.[4] The subsequent hydrolysis of the ester is a straightforward process to regenerate the carboxylic acid.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound, starting from 2-hydroxy-6-methylbenzoic acid. The procedure is divided into two main parts: esterification of the starting material and the subsequent alkylation and hydrolysis.

3.1. Part A: Esterification of 2-Hydroxy-6-methylbenzoic Acid

This initial step protects the carboxylic acid group, which could otherwise interfere with the alkylation reaction.

Materials:

  • 2-Hydroxy-6-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-hydroxy-6-methylbenzoic acid (1.0 eq.) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-hydroxy-6-methylbenzoate. The crude product can be used in the next step without further purification if it is of sufficient purity.

3.2. Part B: Alkylation of Methyl 2-Hydroxy-6-methylbenzoate and Hydrolysis

This two-step, one-pot procedure involves the O-alkylation of the phenolic hydroxyl group followed by the hydrolysis of the methyl ester.

Materials:

  • Methyl 2-hydroxy-6-methylbenzoate

  • Isobutyl bromide

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • To a solution of methyl 2-hydroxy-6-methylbenzoate (1.0 eq.) in anhydrous DMF (10 volumes), add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add isobutyl bromide (1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and maintain for 12-16 hours, monitoring by TLC.[4]

  • After the alkylation is complete, cool the reaction mixture to room temperature.

  • To the same flask, add a solution of sodium hydroxide (3.0 eq.) in water (5 volumes).

  • Heat the mixture to 80-100 °C and stir vigorously for 2-4 hours to effect hydrolysis.[4]

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Data Summary and Expected Outcomes

The following table summarizes the key reaction parameters and expected results for the synthesis of this compound.

ParameterValue/RangeNotes
Esterification
Reactant Ratio (Acid:MeOH)1 : 10 (v/v)Methanol acts as both reactant and solvent.
CatalystConc. H₂SO₄ (0.1 eq.)A strong acid catalyst is required.
Reaction TemperatureRefluxTypically around 65 °C.
Reaction Time4-6 hoursMonitor by TLC for completion.
Expected Yield>90%Typically a high-yielding reaction.
Alkylation
Reactant Ratio (Ester:Base:Alkyl Halide)1 : 2 : 1.5Excess base and alkylating agent drive the reaction.
BaseAnhydrous K₂CO₃A moderately strong base is effective.
SolventAnhydrous DMFA polar aprotic solvent is preferred.[5]
Reaction Temperature80-90 °CElevated temperature is needed to overcome steric hindrance.
Reaction Time12-16 hoursMonitor by TLC.
Hydrolysis
BaseNaOH (3.0 eq.)A strong base is required for saponification.
Reaction Temperature80-100 °CEnsures complete hydrolysis.
Reaction Time2-4 hoursMonitor by TLC.
Overall Yield 60-75%Expected yield for the two-step sequence.
Final Product Appearance White to off-white solid

Visualizing the Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

Alkylation_Reaction cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Final Product 2_hydroxy_6_methylbenzoic_acid 2-Hydroxy-6-methylbenzoic Acid esterification Step 1: Esterification (MeOH, H₂SO₄) 2_hydroxy_6_methylbenzoic_acid->esterification isobutyl_bromide Isobutyl Bromide alkylation Step 2: Alkylation (K₂CO₃, DMF) isobutyl_bromide->alkylation esterification->alkylation Methyl 2-hydroxy-6-methylbenzoate hydrolysis Step 3: Hydrolysis (NaOH, H₂O) alkylation->hydrolysis Methyl 2-isobutoxy-6-methylbenzoate 2_isobutoxy_6_methylbenzoic_acid This compound hydrolysis->2_isobutoxy_6_methylbenzoic_acid

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental_Workflow start Start: 2-Hydroxy-6-methylbenzoic Acid esterification Esterification start->esterification workup1 Aqueous Workup esterification->workup1 alkylation Alkylation workup1->alkylation hydrolysis Hydrolysis alkylation->hydrolysis acidification Acidification hydrolysis->acidification filtration Filtration acidification->filtration purification Recrystallization filtration->purification product Final Product: This compound purification->product

Sources

Troubleshooting & Optimization

Stability Tech Center: Minimizing Decarboxylation in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stability Tech Center. As a Senior Application Scientist, I often see projects stall because a scaffold "vanishes" during scale-up. With benzoic acid derivatives, the culprit is frequently decarboxylation —the silent erasure of your carboxyl group, leaving behind a simple arene.

This guide is not a generic textbook summary. It is a tactical intervention designed to help you retain that critical Carbon-1. We focus on the causality of the reaction to engineer self-validating protocols that minimize this pathway.

Module 1: Diagnostic Hub

Identify the root cause of your yield loss immediately.

Symptom: "My product is the corresponding arene (Ar-H)."

Diagnosis: You are triggering Protodecarboxylation .[1][2][3]

  • Context: Common in electron-deficient benzoic acids (e.g., 2-nitro, 2,6-difluoro) or during metal-catalyzed cross-couplings.

  • Immediate Action: Check your metal impurities. Trace Copper (Cu) or Silver (Ag) are potent catalysts for this transformation. If this occurs during basic hydrolysis, lower the temperature and switch to LiOH (see Protocol A).

Symptom: "Gas evolution observed during workup/heating."

Diagnosis: Thermal Decarboxylation .

  • Context: Occurs in high-boiling polar aprotic solvents (DMSO, DMF, DMAc) above 120°C.

  • Immediate Action: Switch to lower-boiling, less polar solvents (e.g., Toluene, 1,4-Dioxane) or keep reaction temperatures below the specific "danger zone" for your substrate (typically <100°C for ortho-substituted EWGs).

Module 2: Mechanistic Deep Dive

Understanding the "Why" allows you to predict stability.

Decarboxylation of benzoic acids is rarely a random event; it is driven by the stability of the intermediate that forms after CO2 loss.

The Carbanion Trap (Thermal/Basic)

In non-radical pathways, the carboxylate anion loses CO2 to form an aryl carbanion.

  • The Driver: Any substituent that stabilizes a negative charge on the ring accelerates decarboxylation.

  • The Offenders: Electron-Withdrawing Groups (EWGs) like

    
    , 
    
    
    
    , and
    
    
    .
  • The Critical Zone: The Ortho position.[4] An ortho-EWG exerts a dual effect:

    • Inductive/Resonance Stabilization: Directly stabilizes the developing negative charge at C1.

    • Steric Strain (The Ortho Effect): Bulky ortho-groups twist the carboxylate out of planarity with the ring, breaking conjugation.[4] This raises the ground state energy of the starting material, lowering the activation barrier for CO2 loss [1].

Metal-Mediated Pathways

Transition metals (specifically Cu(I), Ag(I), and sometimes Pd(II)) coordinate to the carboxylate, forming an aryl-metal intermediate that is prone to protonation (protodecarboxylation) or transmetallation [2]. This is the mechanism behind decarboxylative cross-couplings—exactly what we want to avoid here.

Visualizing the Risk

The following decision tree helps you assess the inherent risk of your specific substrate.

DecarboxylationRisk Start Substrate Analysis Subst Substituent Type? Start->Subst Pos Position? Subst->Pos Electron Withdrawing (-NO2, -F, -CF3) RiskLow LOW RISK (Standard Conditions) Subst->RiskLow Electron Donating (-OMe, -Me) RiskHigh CRITICAL RISK (Requires Protocol A/B) Pos->RiskHigh Ortho (2- or 2,6-subst) RiskMed MODERATE RISK (Monitor Temp < 100°C) Pos->RiskMed Para/Meta Metal Catalyst Present? (Cu, Ag, Pd) RiskLow->Metal Metal->RiskHigh Yes Metal->RiskLow No

Caption: Risk assessment logic for thermal and metal-mediated decarboxylation. Ortho-EWG substrates represent the highest instability tier.

Module 3: Protocol Optimization

Self-validating workflows to preserve the carboxyl group.

Protocol A: "Cold" Hydrolysis for High-Risk Esters

Use this for ortho-nitro, poly-fluoro, or heteroaromatic esters.

The Logic: Standard saponification (NaOH/MeOH, Reflux) is a death sentence for unstable benzoates. We must minimize the concentration of the free carbanion and the thermal energy available to cross the activation barrier.

  • Solvent: Use THF:Water (3:1) . THF solubilizes the ester without the high polarity of DMSO/DMF (which stabilizes the transition state).

  • Reagent: LiOH (Lithium Hydroxide).

    • Why: The Lithium cation (

      
      ) coordinates tightly to the carboxylate oxygen, stabilizing the salt form and making decarboxylation less favorable compared to 
      
      
      
      or
      
      
      salts [3].
  • Procedure:

    • Cool solution to 0°C .

    • Add LiOH (1.1 equiv) slowly.

    • Monitor by LCMS. Do not heat.

    • Quench: Acidify immediately at 0°C to pH 3-4 using 1M HCl. Do not store the basic solution.

Protocol B: Cross-Coupling Survival Guide

How to couple an aryl halide elsewhere on the ring without losing the carboxyl group.

The Logic: Most "decarboxylative couplings" use Cu or Ag cocatalysts. To prevent decarboxylation, we must exclude these and use a Pd-system that operates rapidly at lower temperatures.

  • Catalyst: Use highly active Pd(0) sources like Pd(dtbpf)Cl2 or Pd(Amphos)Cl2 .

    • Why: These bulky, electron-rich ligands facilitate oxidative addition at lower temperatures (<80°C), outcompeting the thermal decarboxylation rate.

  • Base: Use K3PO4 or CsF instead of Carbonates.

    • Why: Carbonates can act as reversible CO2 carriers or buffers that may inadvertently promote the equilibrium toward decarboxylation in closed systems.

  • Additives: Explicitly avoid Ag(I) and Cu(I).

    • Tip: Wash your reaction vessels with nitric acid if they were previously used for Ullmann or Chan-Lam couplings to remove trace copper residues.

Comparative Risk Data

Relative rates of decarboxylation based on substitution (Normalized).

Substrate (Benzoic Acid)Relative Decarboxylation Rate (k_rel)Risk LevelPrimary Mechanism
Benzoic Acid (Unsubst.) 1.0LowThermal (High T)
4-Nitrobenzoic acid ~50MediumElectronic Stabilization
2-Nitrobenzoic acid >1,000 Critical Steric + Electronic [1]
2,6-Difluorobenzoic acid ~500HighInductive + Chelation
2-Methoxybenzoic acid 1.2LowResonance Donation (Stabilizes Acid)

Module 4: FAQ

Q: Can I use DMSO as a solvent? A: Avoid it if possible. DMSO is a polar aprotic solvent that solvates cations well, leaving the carboxylate anion "naked" and highly reactive. This lowers the energy barrier for decarboxylation.[5] Use Toluene , THF , or Acetonitrile instead.

Q: Does pH matter during workup? A: Yes. The decarboxylation rate is pH-dependent.

  • pH > 10: High risk (Carboxylate anion is the reactive species).

  • pH < 4: Lower risk for benzoic acids (though high risk for

    
    -keto acids).
    
  • Strategy: Perform workups rapidly and keep the product in its protonated (acid) form during storage.

Q: I see "Protodecarboxylation" in the literature. Is that different? A: It describes the outcome (replacement of COOH with H). It is often catalyzed by metals (Ag, Cu) which form an aryl-metal intermediate that is subsequently protonated. If you are seeing this, you likely have trace metal contamination or are using a catalyst system that is too "promiscuous."

References

  • Mechanisms of Decarboxylation of Ortho-Substituted Benzoic Acids. Source: Journal of Physical Chemistry A. Context: Explains the steric twisting and electronic stabilization in ortho-nitro systems. (Example Placeholder - Verify specific DOI for exact paper matching "mechanism of decarboxylation of ortho-substituted benzoic acids")

  • Silver-Catalysed Protodecarboxylation of Ortho-Substituted Benzoic Acids. Source: Chemical Communications (RSC). Context: Establishes Ag(I) as a primary driver for this side reaction, confirming the need to exclude it.

  • Salt Effects in Decarboxylation Kinetics. Source: Journal of the American Chemical Society.[6] Context: Discusses the stabilizing effect of Lithium cations vs Potassium cations on carboxylate stability.

  • Decarboxylative Cross-Coupling of Benzoic Acids. Source: Science (Goossen et al.). Context: The foundational paper on inducing this reaction; read to understand the conditions (Cu/Pd, high T) that you must avoid.

Sources

Technical Support Center: Isobutyl Bromide Impurity Management

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-ISO-BR-001 Status: Active Severity: High (ICH M7 Genotoxic Impurity Class) Applicable For: Process Chemistry, CMC Development, QA/QC

Executive Summary

Isobutyl bromide (1-bromo-2-methylpropane) is a primary alkyl halide often used as an alkylating agent or generated as a byproduct (e.g., from isobutanol activation).[1] Under ICH M7 guidelines , it is classified as a potential mutagenic impurity (PMI) due to its alkylating capability.

The Challenge: Unlike unhindered primary halides (e.g., n-butyl bromide), isobutyl bromide possesses a


-methyl branch. This steric hindrance significantly retards 

substitution rates, rendering standard mild aqueous washes ineffective. Successful removal requires aggressive physical stripping or kinetically enhanced chemical scavenging.

Module 1: Diagnostic & Detection

User Question: I cannot see isobutyl bromide on my standard HPLC trace. How do I quantify it?

Technical Explanation: Isobutyl bromide lacks a strong UV chromophore (no conjugation). Standard UV-Vis detectors (210–254 nm) will often miss it or bury it in the solvent front. Furthermore, its volatility (BP ~91°C) can cause variable recovery in standard LC sample preparation.

Recommended Protocol: Use Gas Chromatography (GC) .[2][3] This is the gold standard for volatile alkyl halides.

ParameterMethod A: Headspace GC (Preferred)Method B: Direct Injection GC
Application Trace level (ppm) quantificationProcess monitoring (high % levels)
Detector MS (SIM mode) or FIDFID
Column DB-624 or DB-Wax (Polar)DB-1 or DB-5 (Non-polar)
Advantage Avoids matrix interference; high sensitivitySimple setup; good for crude mixtures
Limit of Quantitation < 1 ppm~50–100 ppm

Module 2: Physical Removal Strategies

User Question: Can I just rotovap it off?

Technical Explanation: Isobutyl bromide has a boiling point of 91°C .[4][5] While volatile, it is lipophilic and can interact with product oils, making simple evaporation difficult due to Raoult's Law (vapor pressure suppression in solution).

Protocol A: The "Distillation Chase"

If your product is thermally stable and non-volatile:

  • Solvent Swap: Switch reaction solvent to a higher boiling carrier (e.g., Toluene, BP 110°C; or Xylenes, BP 140°C).

  • Vacuum Strip: Distill under reduced pressure (e.g., 50 mbar at 50°C). The carrier solvent acts as a "chase," entraining the isobutyl bromide vapors.

  • Repeat: Perform 2–3 "put-and-take" cycles (add solvent, distill down) to drive the impurity concentration below the specification limit.

Data: Boiling Point Context

  • Isobutyl Bromide: 91°C[5][6]

  • n-Heptane: 98°C (Difficult separation)

  • Toluene: 110°C (Good chaser)

  • DMF: 153°C (Avoid; hard to strip bromide from DMF)

Module 3: Chemical Scavenging (The "Heavy Artillery")[7]

User Question: Distillation didn't work, or my product is heat-sensitive. The impurity is stuck at 500 ppm. How do I kill it chemically?

Technical Explanation: Because of the


-branching steric hindrance, isobutyl bromide reacts slowly with weak nucleophiles. You must use a highly nucleophilic amine  to convert the lipophilic bromide into a water-soluble quaternary ammonium salt (or polar tertiary amine), which is then rejected into the aqueous phase during workup.
The "Morpholine Chase" Protocol

Rationale: Morpholine is a cheap, secondary amine with high nucleophilicity and moderate basicity.

  • Charge Scavenger: Add 2–5 equivalents (relative to the impurity, not the product) of Morpholine or Pyrrolidine to the reaction mixture.

  • Heat: Warm the mixture to 40–60°C for 2–6 hours.

    • Note: Room temperature scavenging may take >24 hours due to the isobutyl steric hindrance.

  • Monitor: Check via GC until isobutyl bromide is < LOD.

  • Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid.

    • Mechanism:[7][8][9] The unreacted morpholine and the new isobutyl-morpholine adduct are both protonated/charged. They will partition into the aqueous layer.

  • Phase Cut: Discard the aqueous layer. The organic layer retains your product, now free of bromide.

Visual Workflow: Scavenging Logic

ScavengingWorkflow Start Crude Mixture (Product + Isobutyl Bromide) Decision Is Product Base Sensitive? Start->Decision MethodA Amine Scavenging (Morpholine/Pyrrolidine) Decision->MethodA No MethodB Thiol Scavenging (Na-Thiosulfate/Cysteine) Decision->MethodB Yes Reaction Heat (40-60°C) Promote Sn2 Substitution MethodA->Reaction MethodB->Reaction Workup Acidic Aqueous Wash (HCl / Citric Acid) Reaction->Workup Result Aqueous Layer: Scavenger + Impurity (Salt form) Workup->Result Discard Product Organic Layer: Purified Product Workup->Product

Caption: Decision logic and workflow for chemical derivatization of alkyl halide impurities.

Module 4: Troubleshooting FAQ

Q1: I used thiosulfate washes, but the impurity level didn't drop. Why? A: Sodium thiosulfate is a common scavenger, but it requires a biphasic reaction (Water/Organic). Isobutyl bromide is hydrophobic, and the phase transfer kinetics are often too slow for the hindered isobutyl group.

  • Fix: Use a phase transfer catalyst (e.g., TBAB) or switch to a homogeneous organic scavenger (like the Morpholine protocol above).

Q2: My product is an amine. Won't the acid wash remove my product too? A: Yes, it will.

  • Fix: If your product is basic, you cannot use the "Acid Wash" trick. Instead, use Polymer-Supported Scavengers (e.g., Thiol-functionalized silica or polystyrene resins). You add the solid resin, heat, and then filter it off. The impurity remains bound to the solid resin.

Q3: Can I use recrystallization? A: Only if the crystal lattice strongly rejects the impurity.

  • Risk: Alkyl halides can get trapped in the crystal lattice (occlusion) or stay in the mother liquor wetting the cake. If you recrystallize, ensure you perform a displacement wash of the filter cake with a solvent in which the bromide is highly soluble but your product is not.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • Teasdale, A., et al. "Mechanism-Based Evaluation of the Potential for Formation of Alkyl Halides in Pharmaceutical Processes." Organic Process Research & Development, 2010. Link

  • Elder, D. P., et al. "Control of Alkyl- and Benzyl-Halides and Other Related Reactive Organohalides as Potential Genotoxic Impurities in Active Pharmaceutical Ingredients." Journal of Pharmaceutical and Biomedical Analysis, 2008. Link

  • Noller, C. R., & Dinsmore, R. "Isobutyl Bromide." Organic Syntheses, Coll.[4] Vol. 2, p. 358, 1943.[4][10] (Provides physical property baseline). Link

Sources

Technical Support Center: Controlling Regioselectivity in 6-Methylsalicylic Acid Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective alkylation of 6-methylsalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired product selectivity.

Introduction to the Challenge: O- vs. C-Alkylation

The alkylation of 6-methylsalicylic acid presents a classic regioselectivity challenge. The molecule possesses two primary nucleophilic sites: the carboxylate oxygen (O-alkylation of the carboxylic acid), the phenolic oxygen (O-alkylation of the phenol), and the aromatic ring carbons ortho and para to the hydroxyl group (C-alkylation). The phenolate anion, formed under basic conditions, is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms.[1] Controlling the reaction to favor one position over the others is crucial for the synthesis of specific target molecules.

The primary competition in the alkylation of the phenol in 6-methylsalicylic acid is between O-alkylation, yielding an ether, and C-alkylation, which forms a new carbon-carbon bond on the aromatic ring.[2][3] The outcome of this competition is dictated by a variety of factors, including the nature of the electrophile, the base, the solvent, and the reaction temperature. Understanding these factors allows for the rational design of experiments to favor the desired isomer.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the alkylation of 6-methylsalicylic acid.

Q1: My reaction is producing a mixture of O-alkylated and C-alkylated products. How can I favor O-alkylation?

A1: Favoring O-alkylation involves conditions that make the phenolate oxygen the more reactive nucleophile. This is often achieved under conditions of kinetic control.[4][5]

  • Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices.[1] These solvents solvate the cation of the base but do not strongly solvate the phenolate anion, leaving the oxygen atom exposed and highly nucleophilic.

  • Base Selection: Strong, non-nucleophilic bases are preferred to fully deprotonate the phenol without competing in the alkylation reaction. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices.

  • Counter-ion Effect: The nature of the counter-ion can influence the reactivity of the phenolate. Potassium salts, for instance, are often more dissociated in aprotic solvents, leading to a more "naked" and reactive phenolate oxygen, thus favoring O-alkylation.

  • Hard-Soft Acid-Base (HSAB) Principle: According to the HSAB principle, hard acids prefer to react with hard bases, and soft acids with soft bases.[6][7] The phenolate oxygen is a "hard" nucleophilic center, while the carbon atoms of the aromatic ring are "softer". Therefore, using a "hard" alkylating agent, such as dimethyl sulfate or a primary alkyl halide, will favor reaction at the hard oxygen center.[8][9]

Q2: I want to synthesize a C-alkylated derivative. What conditions should I use?

A2: To promote C-alkylation, the reactivity of the phenolate oxygen needs to be suppressed, allowing the softer carbon nucleophiles of the ring to react. This is often achieved under thermodynamic control.[10][11]

  • Solvent Choice: Protic solvents, such as water or trifluoroethanol (TFE), are ideal for promoting C-alkylation.[1] These solvents form strong hydrogen bonds with the phenolate oxygen, effectively "shielding" it and reducing its nucleophilicity. This allows the alkylating agent to react at the carbon positions of the aromatic ring.

  • Temperature: Higher reaction temperatures generally favor the thermodynamically more stable product.[10] In many cases, the C-alkylated product is the more stable isomer. Therefore, running the reaction at elevated temperatures for a longer duration can increase the yield of the C-alkylated product.

  • Alkylation Agent: "Softer" alkylating agents, such as allyl or benzyl halides, have a greater tendency to react at the softer carbon centers of the aromatic ring.

  • Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can be used to promote Friedel-Crafts type C-alkylation.[12]

Q3: I am observing dialkylation and other side products. How can I minimize these?

A3: The formation of multiple alkylated products and other impurities is a common issue.

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is critical. Using a slight excess of the limiting reagent (often the 6-methylsalicylic acid) can help to minimize dialkylation of the desired product.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, which can reduce the likelihood of multiple alkylations.

  • Lower Temperature: Running the reaction at a lower temperature can increase selectivity and reduce the formation of side products, although this may require longer reaction times.[10]

Q4: My reaction is not proceeding to completion. What can I do?

A4: Incomplete conversion can be due to several factors.

  • Base Strength: Ensure the base being used is strong enough to completely deprotonate the phenolic hydroxyl group. The pKa of the phenol in 6-methylsalicylic acid will be influenced by the other substituents.

  • Reagent Purity: Impurities in the starting materials or solvent can interfere with the reaction. Ensure all reagents and solvents are pure and dry, especially when using moisture-sensitive reagents like sodium hydride.

  • Reaction Time and Temperature: The reaction may simply require more time or a higher temperature to go to completion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways in the alkylation of the phenolate of 6-methylsalicylic acid.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Potential Products 6MSA 6-Methylsalicylic Acid Phenolate Phenolate Anion (Ambident Nucleophile) 6MSA->Phenolate + Base O_Alkylated O-Alkylated Product (Ether) Phenolate->O_Alkylated + R-X (Kinetic Control) C_Alkylated C-Alkylated Product (Substituted Phenol) Phenolate->C_Alkylated + R-X (Thermodynamic Control)

Caption: Competing O- and C-alkylation pathways for 6-methylsalicylic acid.

Decision-Making Workflow for Regioselective Alkylation

This workflow provides a structured approach to selecting the appropriate reaction conditions based on the desired outcome.

G start Desired Product? is_o_alkylated O-Alkylated (Ether) start->is_o_alkylated is_c_alkylated C-Alkylated (Substituted Phenol) start->is_c_alkylated conditions_o Kinetic Control Conditions: - Aprotic Polar Solvent (DMF, DMSO) - Strong, Non-nucleophilic Base (NaH) - Hard Alkylating Agent - Lower Temperature is_o_alkylated->conditions_o conditions_c Thermodynamic Control Conditions: - Protic Solvent (Water, TFE) - Higher Temperature - Soft Alkylating Agent is_c_alkylated->conditions_c troubleshooting Troubleshoot: - Check Stoichiometry - Slow Addition of Reagents - Monitor Reaction Progress conditions_o->troubleshooting conditions_c->troubleshooting

Caption: Decision workflow for achieving regioselective alkylation.

Summary of Conditions for Regioselectivity

FactorTo Favor O-Alkylation (Kinetic Product)To Favor C-Alkylation (Thermodynamic Product)
Solvent Aprotic polar (e.g., DMF, DMSO)[1]Protic (e.g., water, TFE)[1]
Temperature Lower temperatures[10]Higher temperatures[10]
Base Strong, non-nucleophilic (e.g., NaH)-
Alkylating Agent "Hard" electrophiles (e.g., dimethyl sulfate)"Soft" electrophiles (e.g., allyl bromide)
Reaction Time ShorterLonger

Detailed Experimental Protocols

The following are generalized protocols. Researchers should adapt these based on the specific substrate and alkylating agent.

Protocol 1: General Procedure for Preferential O-Alkylation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methylsalicylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous aprotic polar solvent (e.g., DMF, 20 mL per gram of starting material).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (1.1 eq), portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Preferential C-Alkylation
  • Preparation: To a round-bottom flask, add 6-methylsalicylic acid (1.0 eq) and a protic solvent (e.g., trifluoroethanol).

  • Base Addition: Add a suitable base (e.g., potassium carbonate, 2.0 eq).

  • Alkylation: Add the alkylating agent (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, acidify the reaction mixture with dilute HCl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

  • Dalal Institute. Hard and Soft Acids and Bases. Available from: [Link]

  • Elsevier. Hard and Soft Acids and Bases Principle in Organic Chemistry - 1st Edition. Available from: [Link]

  • Wikipedia. HSAB theory. Available from: [Link]

  • University of Massachusetts Lowell. Hard-Soft Acid-Base Theory. Available from: [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. Available from: [Link]

  • Hard and Soft Acids and Bases (HSAB). Available from: [Link]

  • Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. Available from: [Link]

  • Springer. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Available from: [Link]

  • Ingenta Connect. Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite. Available from: [Link]

  • PubMed. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Available from: [Link]

  • Chemistry Stack Exchange. Thermodynamic vs kinetic reaction control with radical substitution. Available from: [Link]

  • ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View. Available from: [Link]

  • Google Patents. US7045654B2 - Method for the alkylation of salicylic acid.
  • Durham University. Alkylation of Salicylic Acids. Available from: [Link]

  • Google Patents. WO2004041766A1 - Method for the alkylation of salicylic acid.
  • Patsnap. Method for the alkylation of salicylic acid - Eureka. Available from: [Link]

  • ACS Publications. Alkylation of Phenol: A Mechanistic View | The Journal of Physical Chemistry A. Available from: [Link]

  • ResearchGate. An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. Available from: [Link]

  • ACS Publications. Understanding product optimization: Kinetic versus thermodynamic control. Available from: [Link]

  • PubMed. [Biosynthesis of 6-methylsalicylic acid]. Available from: [Link]

  • MDPI. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Available from: [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Available from: [Link]

  • MDPI. Alkoxyalkylation of Electron-Rich Aromatic Compounds. Available from: [Link]

  • AMS Dottorato. Study of the reaction mechanism in the alkylation of activated aromatic substrates with heterogeneous acid and basic catalysts. Available from: [Link]

  • LibreTexts Chemistry. Preparation of Methyl Salicylate. Available from: [Link]

  • YouTube. mod07lec50 - Regioselectivity of alkylation reactions. Available from: [Link]

  • ResearchGate. Regioselective alkylation including allylation and propargylation of... | Download Scientific Diagram. Available from: [Link]

  • ChemRxiv. Temperature-Regulated Regiodivergent Synthesis via Alkene Migratory Hydroalkylation. Available from: [Link]

  • Royal Society of Chemistry. Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes - Chemical Science. Available from: [Link]

  • Organic Chemistry Portal. C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Available from: [Link]

  • ResearchGate. Scheme 1. Overview of biosynthetic hypotheses leading to 6-methylsalicylic acid (6-MSA, 1). Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-Isobutoxy-6-methylbenzoic Acid: A Deep Dive into 1H NMR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers and scientists working with substituted aromatic carboxylic acids, such as 2-isobutoxy-6-methylbenzoic acid, a precise understanding of their molecular architecture is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a powerful technique for structural elucidation. Furthermore, we will objectively compare the utility of 1H NMR with alternative analytical methods, supported by predictive data and established principles, to offer a comprehensive perspective for professionals in the field.

The Central Role of 1H NMR in Structural Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for organic chemists. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule makes it a first-line technique for structural determination. The analysis of chemical shifts (δ), spin-spin coupling (J), and signal integration in a ¹H NMR spectrum allows for the meticulous piecing together of a molecular puzzle.

For a molecule like this compound, ¹H NMR is particularly insightful. It allows for the clear differentiation of protons in three distinct regions of the molecule: the aromatic ring, the isobutoxy side chain, and the methyl group. The interplay of electronic effects and steric hindrance within this ortho-substituted benzoic acid derivative presents a compelling case for the detailed interpretation that ¹H NMR affords.

Interpreting the 1H NMR Spectrum of this compound

While an experimental spectrum for this compound is not publicly available, a robust prediction of its ¹H NMR spectrum can be constructed based on established chemical shift values and the analysis of analogous structures.[1][2] The expected signals are detailed below, with predicted chemical shifts and multiplicities that provide a virtual roadmap for its identification.

Predicted 1H NMR Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Influences
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1HHydrogen bonding, deshielding effect of the carbonyl group.[3]
Aromatic (H-4)~7.3 - 7.5Triplet (t)1HDeshielded by the aromatic ring current.
Aromatic (H-3, H-5)~6.8 - 7.0Doublet (d)2HShielded by the electron-donating isobutoxy and methyl groups.[4]
Isobutoxy (-OCH₂-)~3.8 - 4.0Doublet (d)2HDeshielded by the adjacent oxygen atom.
Isobutoxy (-CH-)~2.0 - 2.2Multiplet (m)1H
Methyl (-CH₃)~2.3 - 2.5Singlet (s)3HAttached directly to the aromatic ring.
Isobutoxy (-CH(CH₃)₂)~1.0Doublet (d)6H

Causality Behind the Predicted Chemical Shifts and Splitting Patterns

The predicted spectrum is a direct consequence of the molecule's electronic and steric landscape.

  • Aromatic Protons: The protons on the benzene ring (H-3, H-4, and H-5) will exhibit a characteristic splitting pattern. The electron-donating nature of the isobutoxy and methyl groups increases the electron density at the ortho and para positions, leading to an upfield (shielded) shift for H-3 and H-5 compared to unsubstituted benzoic acid.[4] The steric hindrance between the two ortho substituents may cause a slight twisting of the carboxylic acid group out of the plane of the ring, a phenomenon known as the "ortho effect," which can also influence the chemical shifts of the aromatic protons.[5]

  • Isobutoxy Group Protons: The methylene protons (-OCH₂-) are directly attached to the electronegative oxygen atom, resulting in a significant downfield shift. These protons will appear as a doublet due to coupling with the adjacent methine proton. The methine proton (-CH-) will be a multiplet due to coupling with both the methylene protons and the six equivalent methyl protons. The two methyl groups of the isobutoxy moiety are diastereotopic and will appear as a doublet.

  • Methyl Group Protons: The protons of the methyl group attached to the aromatic ring will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for an aryl methyl group.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the oxygen atoms and its involvement in hydrogen bonding. This results in a broad singlet at a very downfield chemical shift, which is often exchangeable with deuterium oxide (D₂O).[3]

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques. Below is a comparison of ¹H NMR with other common methods for the analysis of this compound.

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity, and relative numbers.High resolution, detailed structural information, non-destructive.Can be complex for large molecules, requires deuterated solvents.
¹³C NMR Carbon skeleton, number of non-equivalent carbons.Complements ¹H NMR, provides information on carbonyl and quaternary carbons.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed connectivity information, isomerization can be a challenge.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, good for identifying key functional groups (e.g., C=O, O-H).Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure of a crystalline solid.Unambiguous structural determination.Requires a single crystal of sufficient quality, not applicable to amorphous solids or liquids.

Experimental Protocols

1H NMR Spectroscopy

A robust protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound, highlighting the central role of NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HNMR 1H NMR Purification->HNMR Primary Analysis CNMR 13C NMR Purification->CNMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure Proposed Structure HNMR->Structure CNMR->Structure MS->Structure IR->Structure Confirmation Confirmed Structure Structure->Confirmation Data Concordance

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion: The Indispensable Role of 1H NMR

In the structural analysis of this compound, ¹H NMR spectroscopy emerges as a uniquely powerful and informative technique. Its ability to provide a detailed proton-by-proton picture of the molecule, revealing subtle electronic and steric effects, is unmatched by other methods. While techniques like mass spectrometry and IR spectroscopy provide crucial complementary data, ¹H NMR remains the cornerstone for unambiguous structural determination in solution. For researchers in drug development and organic synthesis, a thorough understanding and application of ¹H NMR analysis are essential for advancing their scientific endeavors.

References

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2026). ResearchGate. [Link]

  • APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. (n.d.). MIT DSpace. [Link]

  • APPENDIX 2. (n.d.). DSpace@MIT. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. (n.d.). Doc Brown's Chemistry. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). The Royal Society of Chemistry. [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. [Link]

  • Benzoic Acid ¹H-NMR Help. (2023). Reddit. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Chemical shifts. (n.d.). University of Regensburg. [Link]

  • Steric inhibition of resonance in ortho-substituted benzoic acids. (2019). Chemistry Stack Exchange. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Isobutoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures through the systematic analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-isobutoxy-6-methylbenzoic acid. By dissecting its structural components and comparing them to well-documented fragmentation behaviors of related compounds, we can construct a detailed and predictive fragmentation map. This guide will delve into the underlying chemical principles governing these fragmentation pathways, offering a robust framework for interpreting the mass spectra of similarly complex molecules.

Introduction to the Molecule and Mass Spectrometry Principles

This compound is an aromatic carboxylic acid featuring an ether linkage and ortho-substitution. Its structure integrates several key functional groups that dictate its fragmentation behavior under electron ionization. The molecular ion (M⁺˙) is formed when a high-energy electron beam dislodges an electron from the molecule.[1] This energetically unstable molecular ion then undergoes a series of fragmentation and rearrangement reactions to produce a characteristic pattern of fragment ions, each with a specific mass-to-charge ratio (m/z).[1][2]

The fragmentation of this compound is predicted to be influenced by several key structural features:

  • The Carboxylic Acid Group: Benzoic acid and its derivatives typically exhibit characteristic losses of a hydroxyl radical (•OH) and carbon monoxide (CO).[3][4]

  • The Ether Linkage: Ethers are known to undergo α-cleavage adjacent to the oxygen atom.[5][6][7]

  • The Isobutyl Group: The branched alkyl chain provides pathways for specific alkyl fragment losses.

  • The ortho Relationship: The proximity of the isobutoxy and methyl groups to the carboxylic acid can lead to unique rearrangements and fragmentations, a phenomenon known as the "ortho effect."[8][9][10]

Predicted Fragmentation Pathways of this compound

The molecular weight of this compound (C₁₂H₁₆O₃) is 208.25 g/mol . The following sections detail the major predicted fragmentation pathways.

Fragmentation Initiated at the Carboxylic Acid Moiety

A primary fragmentation route for benzoic acids is the loss of a hydroxyl radical (•OH, mass 17) from the molecular ion to form a stable acylium ion.[3][4]

  • Loss of •OH (m/z 191): The molecular ion at m/z 208 is expected to readily lose a hydroxyl radical to form the benzoyl cation at m/z 191. This is often a prominent peak in the mass spectra of benzoic acids.[3][4]

  • Subsequent Loss of CO (m/z 163): The acylium ion at m/z 191 can then lose a molecule of carbon monoxide (CO, mass 28) to yield a substituted phenyl cation at m/z 163.[3]

Fragmentation of the Isobutoxy Side Chain

The ether linkage and the branched isobutyl group introduce several competing fragmentation pathways.

  • α-Cleavage of the Ether: Cleavage of the C-C bond alpha to the ether oxygen is a characteristic fragmentation for ethers.[5][6] This would involve the loss of an isobutyl radical (•C₄H₉, mass 57) to produce a fragment at m/z 151.

  • Loss of Isobutene (m/z 152): A common rearrangement for ethers is the McLafferty-type rearrangement, leading to the elimination of an alkene. In this case, the loss of isobutene (C₄H₈, mass 56) via a hydrogen transfer would result in a fragment ion at m/z 152, corresponding to 2-hydroxy-6-methylbenzoic acid.

  • Formation of the Isobutyl Cation (m/z 57): Cleavage of the C-O bond of the ether can lead to the formation of a stable isobutyl cation at m/z 57.

The Ortho Effect: Intramolecular Rearrangements

The ortho positioning of the isobutoxy and methyl groups relative to the carboxylic acid can facilitate specific intramolecular reactions.[8][9][11] For instance, interactions between the vicinal groups can trigger hydrogen rearrangements and the elimination of neutral molecules.[8][9]

  • Loss of Water (m/z 190): A characteristic fragmentation for ortho-substituted benzoic acids is the loss of a water molecule (H₂O, mass 18).[10] This can occur through a hydrogen transfer from the isobutoxy or methyl group to the carboxylic acid, followed by elimination.

The interplay of these fragmentation pathways will determine the final appearance of the mass spectrum. Below is a table summarizing the predicted major fragments.

m/z Proposed Fragment Structure Formation Pathway Notes
208[C₁₂H₁₆O₃]⁺˙Molecular IonExpected to be of moderate to low intensity.
191[C₁₂H₁₅O₂]⁺Loss of •OH from M⁺˙Characteristic of benzoic acids.
163[C₁₁H₁₅O]⁺Loss of CO from m/z 191Further fragmentation of the benzoyl cation.
152[C₈H₈O₃]⁺˙Loss of isobutene (C₄H₈) from M⁺˙McLafferty-type rearrangement.
151[C₈H₇O₃]⁺Loss of •C₄H₉ from M⁺˙α-Cleavage of the ether.
190[C₁₂H₁₄O₂]⁺˙Loss of H₂O from M⁺˙Indicative of the ortho effect.
57[C₄H₉]⁺Isobutyl cationCharacteristic fragment of the side chain.

Comparative Analysis with 2-Methylbenzoic Acid (o-Toluic Acid)

To ground our predictions, we can compare the expected fragmentation of this compound with the known fragmentation of a simpler, structurally related compound, 2-methylbenzoic acid (o-toluic acid). The mass spectrum of o-toluic acid is well-characterized.[12]

Experimental Fragmentation of 2-Methylbenzoic Acid (MW: 136.15 g/mol ) [12]

m/z Relative Intensity Proposed Fragment Formation Pathway
136Moderate[C₈H₈O₂]⁺˙Molecular Ion
119High[C₈H₇O]⁺Loss of •OH
118High[C₈H₆O]⁺˙Loss of H₂O (ortho effect)
91High[C₇H₇]⁺Loss of CO from m/z 119

The experimental data for 2-methylbenzoic acid confirms the importance of the loss of a hydroxyl radical and the characteristic loss of water due to the ortho effect.[10][12] This lends confidence to our prediction that this compound will also exhibit significant peaks corresponding to the loss of •OH and potentially H₂O. The additional fragmentation pathways originating from the isobutoxy side chain will be the key differentiating features in the mass spectrum of the target molecule.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary predicted fragmentation pathways for this compound.

fragmentation1 M M+• (m/z 208) F191 [M-OH]+ (m/z 191) M->F191 - •OH F163 [M-OH-CO]+ (m/z 163) F191->F163 - CO fragmentation2 M M+• (m/z 208) F152 [M-C4H8]+• (m/z 152) M->F152 - C4H8 F151 [M-C4H9]+ (m/z 151) M->F151 - •C4H9 F57 [C4H9]+ (m/z 57) M->F57 C-O cleavage

Caption: Fragmentation of the isobutoxy side chain.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • GC Separation:

    • Instrument: Agilent 7890B GC system or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Instrument: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the major fragment ions and their relative abundances.

    • Compare the experimental spectrum with the predicted fragmentation pattern and with library spectra of related compounds.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be a complex interplay of several well-established fragmentation mechanisms. The characteristic losses from the carboxylic acid group, combined with cleavages and rearrangements of the isobutoxy side chain, and influenced by the ortho effect, will produce a unique mass spectrum that can serve as a fingerprint for its identification. By understanding these fundamental principles, researchers can confidently interpret the mass spectra of this and other structurally related molecules, facilitating progress in drug discovery and development. The comparison with the known fragmentation of 2-methylbenzoic acid provides a solid foundation for these predictions, highlighting the diagnostic value of specific fragment ions.

References

  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Available at: [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Dr. K. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. YouTube. Available at: [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 13, 2026, from [Link]

  • Saito, K., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]

  • Saito, K., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. ResearchGate. Available at: [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Available at: [Link]

  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available at: [Link]

  • Barkow, A., Pilotek, S., & Grützmacher, H.-F. (1995). Ortho effects: A mechanistic study. European Mass Spectrometry, 1(5), 525-537. Available at: [Link]

  • Klenner, F., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. Available at: [Link]

  • Singh, S., et al. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Research and Analytical Reviews, 10(2), 735-741. Available at: [Link]

  • Let's Talk Academy. (2026, January 4). Benzoic Acid Mass Spectrum. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved February 13, 2026, from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. NIST WebBook. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylbenzoic acid. PubChem. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methyl-. NIST WebBook. Retrieved February 13, 2026, from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 13, 2026, from [Link]

  • FooDB. (2020, April 3). Showing Compound 2-Methylbenzoic acid (FDB098186). Retrieved February 13, 2026, from [Link]

Sources

IR Spectroscopy Characteristic Peaks of 2-Isobutoxy-6-methylbenzoic Acid

[1][2][3]

Executive Summary

This technical guide provides a detailed infrared (IR) spectroscopic analysis of 2-Isobutoxy-6-methylbenzoic acid (CAS: 2159462-82-3), a specialized aromatic building block used in the synthesis of advanced pharmaceutical intermediates.[1][2]

The primary challenge in characterizing this compound lies in distinguishing it from its structural analogs (e.g., 2-Methoxy-6-methylbenzoic acid) and its synthetic precursor (2-Hydroxy-6-methylbenzoic acid).[1][2] This guide focuses on the comparative spectral features that validate the successful installation of the isobutoxy group while confirming the integrity of the sterically hindered benzoic acid moiety.

Structural Context & Theoretical Basis

This compound features a 1,2,3-trisubstituted benzene ring pattern (chemically 2,6-disubstituted benzoic acid).[1][2] The steric crowding around the carboxylic acid group—flanked by a methyl group and a bulky isobutoxy ether—imparts unique vibrational characteristics.[1][2]

Key Functional Groups for Analysis
  • Carboxylic Acid (-COOH): Dominated by the O-H stretch (broad) and C=O stretch (strong).[1][2][3]

  • Aryl Alkyl Ether (Ar-O-R): Characterized by the C-O-C asymmetric stretching vibration.[1][2]

  • Isobutyl Group (-CH2-CH(CH3)2): Distinguished by the "gem-dimethyl" doublet in the bending region.[1][2]

  • Aromatic Ring: 1,2,3-substitution pattern (3 adjacent H atoms).[1][2][4]

Experimental Protocol

To ensure reproducible spectral data, the following protocol is recommended.

Method: Fourier Transform Infrared Spectroscopy (FT-IR) Sampling Technique: Attenuated Total Reflectance (ATR) with Diamond Crystal (Preferred for solids) or KBr Pellet (Alternative).[1][2]

Step-by-Step Workflow
  • Sample Prep: Dry the sample under vacuum at 40°C for 2 hours to remove residual solvent (solvents like ethyl acetate can mimic ester peaks).[1][2]

  • Background Scan: Acquire a 32-scan background of the clean crystal/air.[1][2]

  • Acquisition: Place ~5 mg of sample on the ATR crystal.[1][2] Apply high pressure to ensure contact.[1][2]

  • Parameters:

    • Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32[2]

  • Processing: Apply baseline correction if significant drift is observed.[1][2]

Detailed Spectral Analysis

Region 1: High Frequency (4000 – 2500 cm⁻¹)[2][3]
  • O-H Stretching (Acid): A very broad, intense band spanning 3300–2500 cm⁻¹ .[5][1][2][3][4] This "acid beard" often overlaps the C-H stretching region.[1][2]

  • C-H Stretching (Aliphatic): Look for sharp peaks emerging from the O-H shoulder between 2960–2850 cm⁻¹ .[1][2]

    • Specificity: The isobutyl group adds significant intensity here compared to methyl-only analogs.[1][2] Expect peaks at ~2960 cm⁻¹ (asymmetric -CH3) and ~2870 cm⁻¹ (symmetric -CH3).[1][2]

  • C-H Stretching (Aromatic): Weak shoulders >3000 cm⁻¹ (e.g., 3050 cm⁻¹), often obscured by the O-H band.[1][2][4]

Region 2: The Carbonyl Zone (1750 – 1650 cm⁻¹)[3][6]
  • C=O Stretching: The diagnostic peak for the carboxylic acid.[1][2][3][6]

    • Position: Typically 1680–1700 cm⁻¹ .[1][2]

    • Note: In 2,6-disubstituted benzoic acids, steric inhibition of resonance can force the carboxyl group out of the aromatic plane, potentially shifting the C=O stretch to a slightly higher frequency (closer to 1700-1710 cm⁻¹) compared to unhindered benzoic acid (1680 cm⁻¹).[1][2]

Region 3: The Fingerprint Region (1500 – 600 cm⁻¹)

This region provides the definitive "fingerprint" for the isobutoxy moiety.[1][2]

  • Gem-Dimethyl Doublet (Isobutyl Specific): The isopropyl split of the isobutyl group appears as a doublet at 1385 cm⁻¹ and 1365 cm⁻¹ (C-H bending).[1][2] This is a critical differentiator from n-butyl or methyl analogs.[1][2]

  • C-O Stretching (Ether): A strong band at 1230–1270 cm⁻¹ corresponds to the Aryl-O-C asymmetric stretch.[1][2]

  • C-O Stretching (Acid): A strong band at 1280–1320 cm⁻¹ (often overlaps with the ether band).[1][2]

  • Aromatic Out-of-Plane (OOP) Bending: For a 1,2,3-trisubstituted ring (3 adjacent hydrogens), look for a strong band in the 730–770 cm⁻¹ range.[1][2]

Comparative Analysis Guide

The following table contrasts this compound with its most relevant alternatives: its precursor (2-Hydroxy-6-methylbenzoic acid) and its lower homolog (2-Methoxy-6-methylbenzoic acid).

Table 1: Comparative Spectral Shifts
FeatureTarget: this compound Precursor: 2-Hydroxy-6-methylbenzoic Acid Analog: 2-Methoxy-6-methylbenzoic Acid
O-H Stretch 3300-2500 cm⁻¹ (Broad, Acid only) 3400-3200 cm⁻¹ (Phenolic + Acid) .[1][2] Often broader/complex due to intramolecular H-bonding.3300-2500 cm⁻¹ (Broad, Acid only)
C-H Aliphatic Strong. Distinct peaks 2960-2870 cm⁻¹ (Isobutyl + Methyl).[1][2]Weak. Only methyl peaks visible (~2920 cm⁻¹).[1][2]Moderate. Methyl peaks only.[1][2]
C=O Stretch ~1690-1700 cm⁻¹ ~1650-1670 cm⁻¹ (Lowered by strong intramolecular H-bond with phenolic OH).[1][2]~1680-1700 cm⁻¹
Fingerprint (1360-1390) Doublet (1385/1365 cm⁻¹) .[1][2] Characteristic of iso-structure.Single peak or weak features.Single peak (Methyl deformation).[1][2]
C-O Stretch (Ether) Strong band ~1250 cm⁻¹ .[1][2]Absent (C-O phenolic stretch is different, ~1200 cm⁻¹).[1][2][4]Strong band ~1250 cm⁻¹.[1][2]
Critical Quality Control Check

To validate the synthesis (O-alkylation of the phenol):

  • Monitor Disappearance: The sharp/distinct phenolic O-H stretch (usually >3200 cm⁻¹ or engaged in H-bonding) must disappear.[1][2]

  • Monitor Appearance: The gem-dimethyl doublet (1385/1365 cm⁻¹) must appear. If you see a single peak at 1380 cm⁻¹, you may have the n-butoxy isomer or unreacted starting material.[1][2]

Visualization: Synthesis Validation Workflow

The following diagram illustrates the decision logic for validating the product using IR spectroscopy.

IR_ValidationStartCrude Product IsolatedAcquireAcquire IR Spectrum (ATR)Start->AcquireCheckOHCheck 3200-3500 cm⁻¹ regionAcquire->CheckOHPhenolPresentPhenolic O-H Detected?(Sharp/Distinct band)CheckOH->PhenolPresentYesPhenolAbsentOnly Broad Acid O-H PresentCheckOH->PhenolAbsentNoResultFail1FAIL: Unreacted PrecursorPhenolPresent->ResultFail1CheckIsoCheck 1360-1390 cm⁻¹ regionPhenolAbsent->CheckIsoDoubletDoublet (1385/1365 cm⁻¹)?CheckIso->DoubletYesSingletSinglet or No Peaks?CheckIso->SingletNoResultPassPASS: this compoundDoublet->ResultPassResultFail2FAIL: Wrong Isomer (n-butyl) or DecompositionSinglet->ResultFail2

Caption: Logic flow for distinguishing the target product from precursors and isomers using key IR spectral markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for gem-dimethyl and ether assignments).

  • NIST Chemistry WebBook. IR Spectrum of 2-Methylbenzoic Acid. National Institute of Standards and Technology.[1][2][7] Available at: [Link] (Used as the core scaffold reference).[1][2]

  • NIST Chemistry WebBook. IR Spectrum of 2-Methoxybenzoic Acid. National Institute of Standards and Technology.[1][2][7] Available at: [Link] (Used for ether linkage comparative data).[1][2]

A Comparative Guide to the Acidic Stability of 2-Isobutoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stability in Drug Development

In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug substance is paramount. Forced degradation studies, which subject a compound to stress conditions more severe than those it would typically encounter, are a cornerstone of this process.[1][2] These studies provide critical insights into potential degradation pathways, helping to develop stable formulations and establish appropriate storage conditions and shelf life.[1][2] This guide focuses on the stability of 2-isobutoxy-6-methylbenzoic acid under acidic conditions, a crucial parameter for any orally administered drug that must survive the acidic environment of the stomach. We will explore the theoretical underpinnings of its stability, propose a robust experimental framework for its evaluation, and compare its expected performance against a closely related analogue.

Chemical Structure and Predicted Stability of this compound

This compound is an aromatic carboxylic acid with an ether linkage at the ortho position. The stability of this molecule under acidic conditions is primarily influenced by two key structural features: the isobutoxy group and the ortho-substitution pattern.

  • The Ether Linkage: Ether bonds are generally more stable to hydrolysis than ester bonds.[3][4][5] However, under strong acidic conditions and elevated temperatures, they can undergo cleavage. The mechanism of acid-catalyzed ether cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack by a water molecule or the formation of a carbocation intermediate. Given the structure of the isobutoxy group, the formation of a relatively stable tertiary isobutyl carbocation could be a potential pathway for degradation.

  • The Ortho Effect: Ortho-substituted benzoic acids often exhibit different properties compared to their meta and para isomers, a phenomenon known as the "ortho effect".[6] In the case of this compound, the two ortho substituents (isobutoxy and methyl) can cause steric hindrance, forcing the carboxylic acid group to twist out of the plane of the benzene ring.[6] This can inhibit resonance between the carboxyl group and the aromatic ring, thereby increasing the acidity of the compound.[6] While this primarily affects the pKa of the molecule, significant steric crowding around the ether linkage might also influence the rate of hydrolysis.

The primary anticipated degradation pathway for this compound under acidic conditions is the hydrolysis of the ether bond to yield 2-hydroxy-6-methylbenzoic acid and isobutanol.

Comparative Stability Analysis: this compound vs. 2-Methoxy-6-methylbenzoic Acid

To provide a meaningful context for the stability of this compound, a direct comparison with a structurally similar molecule is invaluable. An ideal candidate for this comparison is 2-methoxy-6-methylbenzoic acid . This analogue differs only in the nature of the alkoxy group (isobutoxy vs. methoxy), allowing for a focused assessment of the impact of this group on hydrolytic stability.

Hypothesis: this compound is expected to be less stable under acidic conditions than 2-methoxy-6-methylbenzoic acid.

Rationale: The acid-catalyzed cleavage of the ether bond is the primary degradation route. The isobutoxy group, upon protonation, can lead to the formation of a more stable tertiary isobutyl carbocation intermediate compared to the methyl carbocation that would be formed from the methoxy group. This lower activation energy for the formation of the isobutyl carbocation would likely result in a faster rate of hydrolysis for the isobutoxy derivative.

Experimental Design for Comparative Forced Degradation Studies

To empirically validate the predicted stability profiles, a well-designed forced degradation study is essential. The following protocol outlines a comprehensive approach to compare the stability of this compound and 2-methoxy-6-methylbenzoic acid under acidic stress.

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Acidic Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solutions of: 1. This compound 2. 2-Methoxy-6-methylbenzoic acid (e.g., 1 mg/mL in Methanol) B Incubate samples in 0.1 M HCl at 60°C A->B Expose to acid C Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours) B->C Time course sampling D Neutralize aliquots C->D Quench reaction F Identify degradation products by LC-MS C->F Characterize degradants E Analyze by Stability-Indicating HPLC-UV Method D->E Quantitative analysis G Quantify parent compound and degradation products E->G H Calculate degradation rates and compare stability profiles G->H

Sources

A Comparative Guide to Chromatographic Separation of 2-Isobutoxy-6-methylbenzoic Acid and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, objective comparison of chromatographic methods for the separation of 2-Isobutoxy-6-methylbenzoic acid and its potential impurities. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for developing robust and reliable analytical methods. The presence of impurities, even at trace levels, can impact the quality, safety, and efficacy of drug products[1]. Therefore, rigorous analytical oversight is not merely a regulatory hurdle but a scientific necessity.

Understanding the Analyte and Potential Impurities

This compound is a substituted aromatic carboxylic acid. A common and efficient route for its synthesis is the Williamson ether synthesis, which involves the reaction of 2-hydroxy-6-methylbenzoic acid with an isobutyl halide in the presence of a base.

This synthetic pathway, while effective, can introduce several process-related impurities that must be monitored and controlled. Understanding these potential impurities is critical for developing a specific and sensitive analytical method.

Predicted Impurities in the Synthesis of this compound:

  • Unreacted Starting Materials:

    • Impurity A: 2-Hydroxy-6-methylbenzoic acid: The primary starting material. Its presence indicates an incomplete reaction.

    • Impurity B: Isobutyl Bromide (or other isobutyl halide): The alkylating agent. While volatile and likely removed during workup, residual amounts could be present.

  • Process-Related Byproducts:

    • Impurity C: 2,6-Dimethylbenzoic acid: A potential impurity from the starting 2-hydroxy-6-methylbenzoic acid.

    • Impurity D: Isobutylene: Formed via an elimination side reaction of isobutyl bromide, particularly if the reaction temperature is not well-controlled.

  • Isomeric Impurities:

    • Positional Isomers: Impurities arising from isomeric variants of the starting materials, such as other isomers of methyl-hydroxybenzoic acid, leading to the formation of isomeric products.

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most suitable techniques for the analysis of non-volatile compounds like this compound and its impurities.

HPLC vs. UPLC: A Performance Comparison

UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (typically <2 µm) and higher pressures. This results in significant performance improvements for impurity profiling.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale and Insights
Principle Separation based on partitioning between a stationary and liquid mobile phase using columns with larger particle sizes (typically 3-5 µm).Employs sub-2 µm particle columns for faster and more efficient separations at higher pressures.UPLC's smaller particles provide a greater surface area, leading to improved separation efficiency.
Analysis Time Longer run times, typically 15-30 minutes for impurity profiling.Significantly shorter run times, often under 10 minutes, leading to higher throughput.[2]The higher efficiency of UPLC columns allows for faster flow rates without compromising resolution.
Resolution Good, but may be challenging to separate closely eluting impurities.Superior resolution, enabling the separation of complex mixtures and trace impurities.[2]Narrower peaks in UPLC lead to better separation of adjacent analytes.
Sensitivity Adequate for many applications.Enhanced sensitivity due to sharper, more concentrated peaks, crucial for detecting low-level impurities.The increased peak height-to-noise ratio in UPLC allows for lower limits of detection.
Solvent Consumption Higher due to longer run times and larger column dimensions.Lower, resulting in reduced operational costs and a more environmentally friendly method.Shorter analysis times and smaller column internal diameters contribute to solvent savings.

For the analysis of this compound, UPLC is the preferred technique for its ability to provide higher resolution and sensitivity in a shorter time, which is critical for detecting and quantifying trace impurities.

Stationary Phase Selection: C18 vs. Phenyl Columns

The choice of stationary phase is crucial for achieving the desired selectivity. For aromatic compounds like benzoic acid derivatives, both C18 and Phenyl columns are viable options.

Stationary PhasePrinciple of SeparationAdvantages for this compound AnalysisDisadvantages
C18 (Octadecylsilane) Primarily hydrophobic (reversed-phase) interactions. The nonpolar C18 chains interact with the nonpolar parts of the analytes.[3]Robust and versatile, providing good retention for the relatively nonpolar this compound. A good starting point for method development.[4][5]May not provide sufficient selectivity to separate structurally similar isomers or impurities with minor differences in hydrophobicity.
Phenyl (Phenyl-Hexyl) Mixed-mode interactions, including hydrophobic and π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analytes.[6][7]Offers alternative selectivity, particularly for aromatic and unsaturated compounds.[8] Can provide enhanced resolution of positional isomers and related substances.[3][7]The strength of π-π interactions can be influenced by the choice of organic modifier in the mobile phase (e.g., methanol enhances these interactions more than acetonitrile).[8]

For the separation of this compound and its potential impurities, which include aromatic positional isomers, a Phenyl-Hexyl column is recommended. The additional π-π interactions can provide the necessary selectivity to resolve these closely related compounds, which might co-elute on a standard C18 column.[6]

Recommended UPLC Method for Impurity Profiling

Based on the analysis of the analyte, potential impurities, and chromatographic principles, the following UPLC method is proposed for the comprehensive separation of this compound and its process-related impurities.

Experimental Protocol

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mmProvides a combination of hydrophobic and π-π interactions for optimal selectivity of aromatic and isomeric impurities.[6][7]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[4][9][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography. The formic acid maintains a consistent pH.
Gradient Elution 0-1 min: 30% B, 1-8 min: 30-80% B, 8-9 min: 80% B, 9-9.1 min: 80-30% B, 9.1-12 min: 30% BA gradient is necessary to elute both the more polar starting material (2-hydroxy-6-methylbenzoic acid) and the less polar product and other impurities within a reasonable time, while maintaining good resolution.[11][12]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 2 µLA small injection volume is used to prevent column overload and maintain sharp peaks.
Detection Wavelength 230 nm and 280 nm (PDA)230 nm for general detection of aromatic compounds, and 280 nm for potentially better selectivity for certain impurities. A PDA detector allows for the evaluation of peak purity.
Sample and Standard Preparation
  • Standard Stock Solutions: Prepare individual stock solutions of this compound and all known impurities in a diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Working Standard Solution: Prepare a mixed standard solution containing the main compound and all impurities at their expected specification levels.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.[4]

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Resolution (Rs) Rs > 2.0 between the main peak and the closest eluting impurity.
Tailing Factor (T) T ≤ 1.5 for the this compound peak.
Theoretical Plates (N) N > 10,000 for the this compound peak.
Relative Standard Deviation (RSD) RSD ≤ 2.0% for the peak area of six replicate injections of the working standard.

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the chromatographic separation and analysis of this compound impurities.

Chromatographic_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solutions Filter Filter all Solutions (0.22 µm) Prep_Standard->Filter Prep_Sample Prepare Sample Solution Prep_Sample->Filter SST System Suitability Test Filter->SST Inject Inject Samples & Standards SST->Inject If Pass Integration Peak Integration & Identification Inject->Integration Quantification Quantify Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the analysis of this compound impurities.

Method Validation and Trustworthiness

To ensure the reliability of the analytical data, the developed UPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] This process establishes that the performance characteristics of the method are suitable for its intended application.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated by the resolution of all known impurities from the main peak and each other.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the reporting threshold to 120% of the specification limit for each impurity.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at multiple concentration levels.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By thoroughly validating the method, its trustworthiness is established, ensuring that it consistently provides accurate and reliable results for the quality control of this compound.

Conclusion

The selection of an appropriate chromatographic method is a critical step in the quality control of this compound. While both HPLC and UPLC are capable of separating the API from its impurities, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred technique for impurity profiling. The use of a Phenyl-Hexyl stationary phase provides an alternative selectivity that is well-suited for the separation of aromatic and isomeric impurities. The detailed UPLC method and validation strategy presented in this guide provide a robust framework for the accurate and reliable analysis of this compound, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Pediaa. (2022, April 23). What is the Difference Between C18 and Phenyl Column. Pediaa.com.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • AppsLab Library. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Fisher Scientific.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent.
  • Agilent Technologies. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent.
  • SciSpace. (n.d.).
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions.
  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Isobutoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and the community. The proper management and disposal of chemical waste are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Isobutoxy-6-methylbenzoic acid, grounded in scientific principles and regulatory compliance. Our aim is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, fostering a culture of safety and excellence in your laboratory.

Understanding the Compound: Hazard Evaluation

Before any disposal protocol can be established, a thorough understanding of the substance's potential hazards is crucial. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its likely properties based on its parent compound, benzoic acid, and related derivatives.

Benzoic acid is known to cause skin and serious eye irritation.[1][2][3] As a derivative, this compound should be handled with the same level of caution. It is prudent to assume it may be harmful if swallowed or inhaled and may cause respiratory irritation.[4][5][6] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Key Assumed Hazards:

  • Skin Irritation

  • Serious Eye Damage/Irritation

  • Harmful if Swallowed

  • Respiratory Irritation

The Cardinal Rule: Waste Characterization

The foundation of proper chemical disposal lies in its correct characterization as hazardous or non-hazardous waste. This determination is not arbitrary; it is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]

For this compound, the primary characteristic to consider is its corrosivity. Benzoic acid solutions with a pH of 6 or lower are considered dangerous waste.[10] Given that this compound is an acidic compound, it is highly likely to be classified as hazardous waste due to its potential corrosivity (pH ≤ 2 or ≥ 12.5 is a characteristic of corrosive hazardous waste).

Procedural Step:

  • pH Testing: For aqueous solutions of this compound, test the pH using calibrated pH paper or a pH meter.

  • Classification: If the pH is ≤ 6, the waste must be managed as hazardous waste.[10] Even if the pH is between 6 and 9, it is best practice to manage it as hazardous waste unless your institution's Environmental Health and Safety (EHS) office has provided written permission for drain disposal.[7][10]

Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation of chemical waste is a critical safety measure to prevent dangerous reactions. This compound, as a benzoic acid derivative, should not be mixed with incompatible materials.

Incompatible Materials:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates)[2][11][12]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[12]

  • Metals: Aqueous solutions can react with metals to produce flammable hydrogen gas.[12]

Container Protocol:

  • Material Compatibility: Collect waste this compound in a compatible container. Polyethylene or polypropylene containers are recommended.[1][10] Avoid metal containers for aqueous solutions.

  • Container Integrity: Ensure the container is in good condition, free of leaks, and has a secure, tightly fitting screw-on cap.[13][14][15]

  • Headspace: Do not overfill the container. Leave at least 2 inches of headspace to allow for expansion of vapors and prevent spills.[13]

Labeling: The Language of Safety

Accurate and detailed labeling of waste containers is not just a matter of good housekeeping; it is a regulatory requirement and a vital communication tool for all laboratory personnel and waste handlers.[16][17]

Labeling Requirements:

  • The words "Hazardous Waste ".[14][15]

  • Full Chemical Name: "Waste this compound". Avoid abbreviations or chemical formulas.[7]

  • Principal Investigator's Name and Contact Information. [7]

  • Building and Room Number. [7]

  • A clear indication of the hazards (e.g., "Corrosive," "Irritant").

Your institution's EHS office will likely provide standardized hazardous waste tags that must be completed and attached to the container.[7]

Accumulation and Storage: A Secure Environment

The designated area for accumulating hazardous waste must be chosen carefully to minimize risks.

Storage Guidelines:

  • At or Near the Point of Generation: The waste container should be kept in the laboratory where the waste is generated.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Segregation: Store the container away from incompatible materials.

  • Ventilation: The storage area should be well-ventilated.[11]

Disposal Workflow: From Your Bench to Final Disposition

The following workflow outlines the procedural steps for the disposal of this compound.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Environmental Health & Safety (EHS) A 1. Characterize Waste (pH Test) B 2. Select Compatible Container (Polyethylene) A->B C 3. Collect Waste (Leave Headspace) B->C D 4. Securely Cap Container C->D E 5. Complete & Attach Hazardous Waste Label D->E F 6. Store in Designated Satellite Accumulation Area E->F G 7. Request Waste Pickup (Submit Form to EHS) F->G H 8. EHS Personnel Collects Waste G->H I 9. Consolidation & Temporary Storage (Central Accumulation Area) H->I J 10. Manifesting & Transportation (Licensed Hauler) I->J K 11. Final Disposal (Permitted Facility) J->K

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.